Paxalisib is a dual PI3K and mTOR inhibitor. Its primary mechanism is the inhibition of the Class I PI3K family (α, β, δ, γ isoforms) and the mammalian target of rapamycin (mTOR) kinase, which places it at a key signaling node upstream of mTOR [1] [2]. This dual inhibition is critical, as targeting PI3K alone can be insufficient to suppress the aggressive phenotypes of some cancers [3].
The table below summarizes the quantitative binding affinity (Ki) of this compound for its primary targets, demonstrating high potency, particularly for the PI3Kα and PI3Kδ isoforms [4].
| Target | Affinity (Ki in nM) |
|---|---|
| PI3Kα | 2 nM |
| PI3Kδ | 3 nM |
| PI3Kγ | 10 nM |
| PI3Kβ | 46 nM |
| mTOR | 70 nM |
By inhibiting these targets, this compound blocks the conversion of PIP2 to PIP3, preventing the downstream activation of AKT and its effectors. This leads to reduced tumor cell proliferation, increased apoptosis, and inhibition of cell survival signals [5]. The agent also influences the tumor microenvironment and has been shown to help overcome therapy resistance by modulating transcriptional programs related to cancer stemness and immune evasion [3].
The antitumor efficacy of this compound has been validated through various in vitro and in vivo models, primarily focusing on aggressive brain cancers and other solid tumors.
This compound demonstrates direct antiproliferative effects on cancer cells. The table below lists the half-maximal effective concentration (EC50) values from cell viability assays in several human cancer cell lines [4].
| Cell Line | Cancer Type | EC50 (μM) | Assay Details |
|---|---|---|---|
| PC-3 | Prostate Cancer | 0.4 μM | CellTitre-Glo assay, 3-day incubation |
| U-87 MG ATCC | Glioblastoma | 0.74 μM | CellTitre-Glo assay, 4-day incubation |
| SF-268 | Glioblastoma (CNS cancer) | 1.01 μM | CellTitre-Glo assay, 4-day incubation |
Mechanistic in vitro studies also use western blot analysis to confirm this compound's on-target effects, such as reduced phosphorylation of AKT (pAKT) and modulation of downstream proteins like S6K [1]. Treatment also induces apoptosis, evidenced by increased levels of cleaved caspase-3 and cleaved caspase-9 [4].
This compound's ability to cross the blood-brain barrier (BBB) is a critical feature. In mouse models, a single 25 mg/kg oral dose significantly inhibited pAKT in normal brain tissue at 1 and 6 hours post-dose, proving robust target engagement behind an intact BBB [4].
In a subcutaneous U-87 MG glioblastoma xenograft model, this compound led to dose-dependent tumor growth inhibition [4].
These studies confirm that this compound is well-tolerated at efficacious doses [4].
The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow for experimentally verifying its mechanism of action, from in vitro testing to in vivo validation.
Diagram depicting the PI3K/mTOR pathway targeted by this compound and the associated experimental validation workflow.
A key discovery in the mechanism of this compound is the emergence of therapy resistance through compensatory pathway activation.
This combination strategy has moved into clinical trials. Furthermore, this compound is being explored in other cancers. A 2025 Phase 1b trial in metastatic triple-negative breast cancer (TNBC) combines this compound with pembrolizumab and chemotherapy, showing a rapid reduction in circulating tumor cells, indicating a potential to suppress metastasis [3].
Paxalisib is a potent, selective, dual inhibitor of class I phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1] [2]. The PI3K pathway is a critical control mechanism for cell growth and division, and it is activated in more than 85% of glioblastoma cases, making it a highly attractive therapeutic target [3].
The drug was specifically designed to cross the BBB [3]. Its molecular structure, which features a central pyrimidine-based core scaffold, is instrumental to this capability. This core allows for structural modifications that fine-tune the molecule's lipophilicity, solubility, and metabolic stability, giving it the molecular properties necessary for central nervous system (CNS) exposure [4]. Preclinical and clinical data confirm that this design is successful.
The following table summarizes the key quantitative evidence demonstrating the effective brain penetration of this compound.
| Evidence Type | Key Finding | Study Details | Source |
|---|---|---|---|
| Preclinical Pharmacokinetics | Mouse unbound brain-to-plasma partition ratio (Kp,uu) of 0.31 | This ratio indicates that the concentration of unbound (pharmacologically active) drug in the brain is about 31% of that in the plasma. | [1] |
| Clinical Pharmacokinetics | Brain to plasma ratio of approximately 1.0 | This indicates that the total drug concentration in the brain is nearly equal to that in the plasma in humans. | [2] |
| Plasma Protein Binding | Low plasma protein binding (Fraction unbound: 0.25 - 0.43 across species) | A high unbound fraction makes more drug available to cross the BBB. | [1] |
The brain penetration of this compound was established through standard preclinical experiments. Below is a generalized workflow for such assessments:
The specific methodologies from the supporting research include:
The ability to penetrate the BBB must ultimately translate into clinical benefit. This compound has shown promising efficacy signals in clinical trials for glioblastoma (GBM):
This compound is also being investigated in other brain tumors. A Phase II trial (NCT05009992) is evaluating this compound in combination with ONC201 for the treatment of diffuse midline gliomas (DMG) in children and young adults [6].
The development of this compound directly addresses two fundamental challenges in treating GBM, as outlined in the scientific literature [7]:
Other innovative strategies being explored to overcome the BBB include convection-enhanced delivery, intra-arterial delivery, and temporary BBB disruption using focused ultrasound [7]. In this context, this compound represents a powerful approach—a systemically administered drug that is intrinsically designed to cross this barrier and hit a central oncogenic target.
Origin and Key Property
Mechanism of Action (MoA) and Target Profile this compound is a small-molecule, brain-penetrant pan-PI3K inhibitor [2] [3]. Its mechanism can be visualized in the following pathway diagram:
Diagram of this compound inhibition of the PI3K/Akt/mTOR pathway [1] [4] [3].
This compound targets the core components of the PI3K pathway as shown in the table below.
Table 1: Molecular Targets of this compound [3]
| Target Class | Specific Molecular Targets |
|---|---|
| PI3K Isoforms | PIK3CA, PIK3CB, PIK3CD, PIK3CG |
| mTOR Complex | MTOR, RICTOR |
The clinical development of this compound spans multiple oncology indications, primarily focusing on brain cancers.
Table 2: Key Clinical Trials of this compound (as reported in search results)
| Clinical Trial Identifier/Name | Phase | Indication(s) | Key Interventions / Design | Reported Outcomes / Status |
|---|
| GBM AGILE (NCT03970447) [5] | Phase 2/3 (Platform Trial) | Newly Diagnosed & Recurrent Glioblastoma (GBM) | this compound vs. Standard of Care (SOC) concurrent control; Includes patients with unmethylated MGMT promoter (NDU). | Newly Diagnosed (Unmethylated MGMT): Median OS with this compound was 15.54 months vs. 11.89 months with SOC [5]. No OS benefit was shown in recurrent GBM [5]. | | NCT04192981 [6] | Phase 1 | Brain Metastases & Leptomeningeal Disease | this compound + Whole Brain Radiotherapy (WBRT). | Interim analysis (9 evaluable patients) showed 100% response rate; combination was generally well-tolerated [6]. | | Company-Sponsored [2] | Phase 1b | Advanced Breast Cancer (including Triple-Negative - TNBC) | this compound + Pembrolizumab (Keytruda) + Chemotherapy. | A single-patient expanded access case in metastatic TNBC showed an 86% reduction in tumor burden after 3 weeks of a similar regimen [2]. | | Not Specified | Preclinical & Early Clinical | Atypical Teratoid/Rhabdoid Tumor (AT/RT) | this compound + RG2833 (HDAC inhibitor). | Preclinical data in orthotopic xenograft models showed combination significantly slowed tumor growth and extended survival; suggested as a rational combination for clinical translation [4]. | | Not Specified [7] | Phase 2 | Newly Diagnosed & Recurrent Glioblastoma | this compound + Metformin + Ketogenic Diet (Two-arm, open-label). | Primary endpoint: proportion of subjects alive and progression-free at six months. Recruitment was planned to conclude in second half of 2023 [7]. |
This compound has received several significant regulatory designations from the U.S. Food and Drug Administration (FDA), supporting its development path.
Table 3: FDA Designations for this compound
| Designation | Indication | Grant Date/Period | Significance |
|---|---|---|---|
| Orphan Drug Designation (ODD) | Glioblastoma [6] | February 2018 [6] | Development incentives for rare diseases. |
| Fast Track Designation (FTD) | Glioblastoma [6] | August 2020 [6] | Expedited development and review. |
| Fast Track Designation (FTD) | Solid Tumor Brain Metastases (with PI3K mutations and radiation) [6] | July 2023 [6] | Expedited development and review for a second indication. |
| Rare Pediatric Disease Designation | Diffuse Intrinsic Pontine Glioma (DIPG) [6] | August 2020 [6] | Potential priority review voucher upon approval. |
| Orphan Drug Designation (ODD) | Diffuse Intrinsic Pontine Glioma (DIPG) [6] | August 2020 [6] | Development incentives for rare pediatric diseases. |
| Orphan Drug Designation (ODD) | Atypical Teratoid/Rhabdoid Tumor (AT/RT) [6] | July 2022 [6] | Development incentives for a rare pediatric brain tumor. |
The rationale for this compound's use, especially in combination therapies, is supported by specific preclinical experimental models.
Example: In Vivo Efficacy Study in Pediatric AT/RT Models [4]
This compound represents a strategically designed PI3K/mTOR inhibitor whose primary innovation is its ability to cross the blood-brain barrier. Its development program is expansive, targeting a range of primary brain cancers and brain metastases. Recent regulatory feedback indicates a potential pathway toward traditional approval in glioblastoma, while early data in other settings like breast cancer brain metastases and pediatric tumors suggests a broader potential utility. The ongoing research, including rational combination therapies, continues to define its full therapeutic potential.
Paxalisib is an investigational, small-molecule, brain-penetrant inhibitor designed to target the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival [1] [2]. This pathway is dysregulated in a high percentage of cancers.
The following diagram illustrates the core mechanism of action of this compound and its primary differentiator in targeting brain tumors:
The primary clinical data supporting this compound's potential in glioblastoma comes from the phase 2/3 GBM AGILE trial (NCT03970447), a global, adaptive platform trial [3] [1].
The most compelling data was observed in a prespecified secondary analysis of patients with newly diagnosed, unmethylated MGMT promoter glioblastoma (NDU GBM) [3]. Key efficacy outcomes are summarized below:
| Efficacy Parameter | This compound Arm | Standard of Care (SOC) Arm |
|---|---|---|
| Median Overall Survival (OS) | 15.54 months [3] [4] | 11.89 months [3] [4] |
| OS Improvement | +3.65 months / ~33% improvement [3] [5] | - |
| OS (Sensitivity Analysis) | 15.54 months [3] | 11.70 months [3] |
It is important to note that this compound did not show a benefit in patients with recurrent glioblastoma in this trial, with a median OS of 8.05 months compared to 9.69 months for standard of care [3].
In the GBM-AGILE study, this compound was reported to be well tolerated with no new safety signals identified in the newly diagnosed unmethylated patient population [3]. Common agent-related toxicities noted in earlier studies include hyperglycemia, oral mucositis, and skin rash [5].
Following a Type C meeting with the FDA concluded in late 2024, the regulatory pathway has been clarified [3] [2]:
This compound continues to be evaluated across a broad clinical development program in various forms of brain cancer and brain metastases.
The U.S. Food and Drug Administration (FDA) granted Fast Track Designation to paxalisib (formerly GDC-0084) in combination with radiation therapy for the treatment of patients with solid tumor brain metastases harboring PI3K pathway mutations on July 7, 2023 [1] [2]. This designation is intended to expedite the development and review of this drug combination.
This was not the first regulatory designation for this compound. The drug had previously received:
The Fast Track Designation was supported by interim data from a Phase 1 clinical trial (NCT04192981) sponsored by Memorial Sloan Kettering Cancer Center [1]. The study investigated concurrent this compound and whole brain radiotherapy (WBRT) in patients with solid tumor brain metastases or leptomeningeal metastases harboring PI3K pathway mutations [4] [5].
Key Efficacy Results: The table below summarizes the promising efficacy signals observed in the initial dose-escalation phase (Part A) of the study.
| Cohort Detail | Patient Population | Overall Response Rate (ORR) | Historical ORR with WBRT Alone | Key Findings |
|---|---|---|---|---|
| Part A (Dose-Escalation) | 9 evaluable patients with BM or LM [6] [5] | 100% (all 9 patients) [6] [5] | Typically 20-45% [6] [3] | All evaluable patients experienced a complete or partial response per RANO-BM criteria within 3 months [5]. |
| Part B (Dose-Expansion) | 17 evaluable patients at MTD (45mg) [3] | 67% Partial Response (PR) rate; over two-thirds achieved intracranial response [3] | Information missing | Confirmed promising clinical activity and compared favorably to historical WBRT data [3]. |
Safety and Tolerability: The study established the safety profile and maximum tolerated dose (MTD) for the combination.
The development of this combination is grounded in a strong biological rationale:
The diagram below illustrates the core scientific rationale and experimental workflow that forms the basis for this clinical development program.
For researchers, here are the key methodological details from the Phase 1 trial (NCT04192981) [4] [2] [5]:
The search results indicate that this compound is under investigation in other oncology areas, which underscores its potential utility. Early-phase data suggests promise in:
Paxalisib primarily acts on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer and other diseases [1] [2] [3].
The diagram below illustrates the core signaling pathway targeted by this compound and its site of action:
This compound achieves its therapeutic effect by simultaneously inhibiting PI3K and mTOR, key nodes in this pro-growth signaling pathway [1] [4] [5].
Table: Primary Molecular Targets of this compound
| Target | Gene Symbol(s) | Description of Inhibition |
|---|---|---|
| Class I PI3K | PIK3CG (among others) [5] | Inhibits phosphorylation of PIP2 to PIP3, preventing membrane recruitment and activation of downstream effectors like AKT [5]. |
| mTOR | MTOR | Directly inhibits the serine/threonine-protein kinase mTOR, a master regulator of cell growth and proliferation, downstream of PI3K/AKT signaling [4]. |
Preclinical and clinical studies provide evidence of this compound's target engagement and downstream biological effects.
Table: Summary of Key Experimental Findings for this compound
| Study Model | Key Findings on Mechanism & Efficacy | Research Context |
|---|---|---|
| Glioblastoma (GBM) Patients | Phase 2 study showed sustained PFS of 8.5 months in newly diagnosed GBM with unmethylated MGMT promoter [1]. | Clinical evidence of anti-tumor activity in a hard-to-treat brain cancer, supported by its brain-penetrant property [1] [6]. |
| AT/RT Pediatric Tumor Models | This compound slowed tumor growth and extended median survival from 40 to 54 days (p=0.001) [2]. | Confirmed strong activation of the PI3K-AKT-mTOR pathway in ATRT and validated it as a therapeutic target [2]. |
| Triple-Negative Breast Cancer (TNBC) | An 86% reduction in tumor burden observed in a metastatic TNBC patient when combined with immunotherapy/chemotherapy [7]. | Suggests this compound may enhance efficacy of immunotherapy, with ongoing Phase 1b trials investigating this combination [7]. |
| Parkinson's Disease Models | Proposed study to test hypothesis that this compound can modify disease progression by targeting PI3K pathway in neurons [3]. | An example of potential drug repurposing beyond oncology, based on shared pathway dysregulation [3]. |
Research into this compound has also revealed important insights into mechanisms of resistance, such as reflexive activation of the MAPK pathway observed in ATRT models following PI3K/mTOR inhibition. This finding provides a rationale for combination therapy, demonstrated by synergistic reduction of tumor growth when this compound is paired with the MEK inhibitor Mirdametinib [2].
The following diagram summarizes the experimental workflow used to establish this compound's efficacy and mechanism of action in preclinical studies:
The key quantitative metric for assessing a drug's brain penetration is the unbound brain-to-plasma partition coefficient (Kp,uu), which describes the extent of active transport across the BBB. For paxalisib, this has been directly measured in preclinical models.
| Metric | Species | Value | Significance/Context |
|---|---|---|---|
| Kp,uu [1] | Mouse | 0.31 | Indicates net active uptake into the brain; a value >0.1 suggests effective penetration [1]. |
| Plasma Protein Binding (Fraction Unbound) [1] | Multiple (across species) | 0.25 to 0.43 | Low plasma protein binding increases the fraction of free drug available to cross the BBB [1]. |
| Predicted Human Efficacy [1] | Human | 56 mg | PBPK modeling predicted this dose would achieve effective brain concentrations [1]. |
This compound's brain-penetrant properties are not incidental but the result of rational drug design. Its core structure is based on a pyrimidine scaffold, which is a key feature for achieving the molecular properties necessary for central nervous system (CNS) exposure [2]. This scaffold helps regulate lipophilicity, solubility, and metabolic stability to favor BBB penetration [2].
The diagram below illustrates the journey of this compound from oral administration to its target action within glioblastoma cells.
The data on this compound's BBB penetration was generated through standard, robust preclinical experimental protocols.
In Vivo Pharmacokinetic (PK) Study: Mice are administered this compound, and at predetermined time points, blood (plasma) and brain tissue are collected. The drug concentration in each matrix is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The critical Kp,uu is calculated as follows [1]: > Kp,uu = (AUCbrain, unbound) / (AUCplasma, unbound) > Where AUC is the Area Under the concentration-time curve.
Plasma Protein Binding Measurement: The fraction of unbound drug in plasma is determined using methods like equilibrium dialysis or ultrafiltration. Spiked plasma is dialyzed against a buffer; the concentration of drug that passes into the buffer compartment represents the free, unbound fraction [1].
Physiologically Based Pharmacokinetic (PBPK) Modeling: Data from in vivo and in vitro studies are integrated into a computational model. This model simulates the absorption, distribution, metabolism, and excretion (ADME) of this compound to predict human pharmacokinetics and estimate an efficacious dose [1].
The development of this compound is a direct response to a major challenge in neuro-oncology: over 85% of glioblastoma cases have activation of the PI3K pathway, but most inhibitors cannot reach the target in the brain [3] [2]. This compound is currently being evaluated in a pivotal Phase III clinical trial (GBM AGILE) for newly diagnosed and recurrent glioblastoma, a testament to the promising preclinical data on its brain penetration and efficacy [3] [1].
The following diagram illustrates the core mechanism of the ONC201 and paxalisib combination therapy, showing how this compound blocks the survival pathway that tumors use to resist ONC201-induced stress.
For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.
The table below outlines core experiments used to establish the efficacy of the combination treatment.
| Assay | Key Procedure | Measurement Purpose |
|---|---|---|
| Cellular Proliferation & Viability [1] | Cells seeded in 96-well plates, treated with serial dilutions of ONC201 for 96 hours. Viability assessed using resazurin reduction. | Dose-response curves and IC50 values. |
| Annexin-V FITC Apoptosis Assay [1] | Cells stained with Annexin V-FITC and propidium iodide after drug treatment, analyzed by flow cytometry. | Quantification of early and late apoptosis. |
| Western Blotting [1] | Protein extraction via RIPA buffer. Primary antibodies against targets like p-Akt, total Akt, ClpP, ATF4, CHOP, TRAIL, DR5. | Protein expression and phosphorylation status in key pathways. |
| Colony Formation Assay [1] | SU-DIPG-VI cells embedded in soft agar with drug treatment. Colonies stained with MTT after 2 weeks and counted. | Long-term clonogenic survival post-treatment. |
Paxalisib is an orally available small-molecule inhibitor that targets the PI3K/Akt/mTOR pathway, a crucial signaling cascade often dysregulated in cancer [1]. Its ability to effectively cross the blood-brain barrier makes it particularly valuable for treating brain tumors [1].
The following diagram maps the core signaling pathway targeted by this compound and its downstream effects on the tumor microenvironment.
A critical and emerging mechanism of this compound is its ability to disrupt the epigenetic regulator EZH2 [5] [4]. EZH2 plays a dual role in cancer: it can silence tumor suppressor genes and also promote gene expression that drives metastasis and immune evasion. By inhibiting the PI3K-mTOR pathway, this compound depletes the action of EZH2, which helps reduce the cancer's ability to spread and makes tumor cells more visible to the immune system [5] [2]. This epigenetic effect provides a strong rationale for combining this compound with immunotherapies.
The impact of this compound on the TME is supported by quantitative data from recent studies. The table below consolidates key metrics from preclinical models and early-stage clinical trials.
| Model / Study | Treatment | Key Quantitative Metric | Result |
|---|---|---|---|
| Preclinical TNBC Models [3] [4] | This compound + Pembrolizumab | Synergistic antitumor activity | Robust tumor regression & prolonged survival |
| Ex Vivo Study (HER2+ mBC) [6] | This compound monotherapy | Disruption of CTC clusters (≥3 cells) | 100% complete disruption |
| Phase 1b Trial (Metastatic TNBC) [2] | This compound + Pembrolizumab + Chemotherapy | Reduction in total CTC count (>50% reduction) after 21 days | >50% |
| Phase 1b Trial (Metastatic TNBC) [2] | This compound + Pembrolizumab + Chemotherapy | Reduction in CTC clusters after 21 days | >50% |
| Preclinical DIPG Models [7] | This compound + ONC201 | Counteracted metabolic adaptation to ONC201 | Restored sensitivity to ONC201 |
For researchers aiming to validate or build upon these findings, the methodologies from key cited experiments are detailed below.
In Vitro Cell Proliferation and Migration Assay [3] [4]
Ex Vivo Circulating Tumor Cell (CTC) Cluster Disruption Assay [6]
In Vivo Preclinical Combination Study (TNBC) [3] [4]
The accumulating data positions this compound as a promising candidate for combination regimens, particularly in treatment-resistant cancers.
Targeting the PI3K/AKT/mTOR pathway with a single agent often leads to limited efficacy and the emergence of resistance. Paxalisib's development strategy effectively addresses these challenges.
The diagram below illustrates the signaling pathway, the site of this compound inhibition, and the validated escape route that rationalizes its combination with a MEK inhibitor.
This compound inhibits PI3K, but this can trigger MAPK pathway activation as a resistance mechanism, which is blocked by the MEK inhibitor Mirdametinib [1].
The following table summarizes key preclinical and clinical efficacy data for this compound, demonstrating its therapeutic potential.
| Model/Setting | Treatment | Key Efficacy Findings |
|---|---|---|
| AT/RT (Orthotopic Xenograft) [1] | This compound | Extended median survival from 40 to 54 days (p=0.001) |
| AT/RT (Orthotopic Xenograft) [1] | This compound + Mirdametinib | Synergistic reduction of tumor growth (Bliss score: 16.77) |
| Newly Diagnosed Unmethylated GBM (Phase 2/3 GBM-AGILE) [3] | this compound vs. Standard of Care | Median OS: 15.54 months vs. 11.89 months (SOC) | | Newly Diagnosed Unmethylated GBM (Primary Analysis) [3] | this compound vs. Standard of Care | Median OS: 14.77 months vs. 13.84 months (SOC) | | Recurrent GBM (Phase 2/3 GBM-AGILE) [3] | this compound vs. Standard of Care | Median OS: 8.05 months vs. 9.69 months (SOC) |
For researchers aiming to validate or build upon these findings, here are detailed methodologies from the cited studies.
The table below contrasts the primary mechanisms of paxalisib and the DRD2 antagonist ONC201.
| Feature | This compound | ONC201 (Representative DRD2 Antagonist) |
|---|---|---|
| Primary Target | PI3K/Akt/mTOR pathway [1] [2] [3] | Dopamine Receptor D2 (DRD2) & mitochondrial protease ClpP [4] [5] [6] |
| Key Mechanism | Dual PI3K/mTOR inhibitor [7] [1] [3] | DRD2 antagonist and ClpP agonist [4] [6] |
| Primary Indication (Under Investigation) | Glioblastoma, DMG/DIPG [4] [2] [3] | Diffuse Midline Glioma (DMG), including DIPG [4] [5] |
| Therapeutic Rationale | Blocks oncogenic PI3K signaling, promoting cell death and overcoming treatment resistance [4] [1] | Disrupts mitochondrial function and dopamine receptor signaling, inducing integrated stress response and apoptosis [4] [6] |
Preclinical studies reveal a powerful synergistic effect between ONC201 and this compound for treating lethal Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG) [4].
This diagram illustrates the complementary mechanisms of ONC201 and this compound in combination therapy:
The combination of ONC201 and this compound creates a synergistic therapeutic effect, with this compound blocking the resistance pathway activated by ONC201.
The discovery of this synergistic effect involved a systems-biological approach in patient-derived DIPG cell cultures [4].
The therapeutic effect of this combination stems from a multi-targeted attack on tumor cell biology, primarily involving mitochondrial disruption and the blockade of a key resistance pathway.
ONC201's Dual Pharmacology: ONC201 acts as both a dopamine receptor D2 (DRD2) antagonist and a potent agonist of the mitochondrial caseinolytic protease P (ClpP) [1] [2]. ClpP hyperactivation triggers the uncontrolled proteolysis of key mitochondrial proteins, including components of the electron transport chain (ETC) like Succinate dehydrogenase A (SDHA) and a critical TCA cycle enzyme, Isocitrate dehydrogenase 3B (IDH3B) [1]. This leads to severe disruption of oxidative phosphorylation (OXPHOS), loss of mitochondrial membrane potential, and a critical reduction in ATP production [2].
Metabolic Adaptation and Resistance: The energy crisis induced by ONC201 activates a protective stress response in the tumor cells. This mitochondrial disruption elevates reactive oxygen species (ROS), which in turn activates the pro-survival PI3K/AKT signaling pathway. This pathway promotes metabolic adaptation, allowing tumor cells to resist the effects of ONC201 [1] [2].
Paxalisib's Synergistic Role: The brain-penetrant PI3K/Akt inhibitor this compound is used to counteract this resistance mechanism. By blocking the PI3K/Akt pathway, this compound prevents tumor cells from adapting to the metabolic stress caused by ONC201, thereby synergizing to induce profound energy depletion and cell death [1] [2].
The diagram below illustrates this core mechanism and the rationale for the combination therapy.
The synergistic mechanism of ONC201 and this compound. ONC201 disrupts mitochondria, triggering a protective PI3K/AKT response that this compound blocks.
The rationale for this combination is supported by data from preclinical models and early clinical use.
The table below summarizes the survival extension achieved by the combination in two aggressive patient-derived xenograft (PDX) models of DIPG [1].
| DIPG PDX Model | Vehicle Control Survival (Days) | ONC201 + this compound Survival (Days) | Survival Extension | P-value |
|---|---|---|---|---|
| SU-DIPG-VI | 73 | 100 | 37% | p=0.0027 |
| SF8626 | 36 | 43 | 19% | p=0.0002 |
Compassionate use of the combination in patients has shown promising results [1] [3]:
For researchers looking to replicate or build upon these findings, the core methodologies from the key studies are outlined below.
This workflow is used to assess drug sensitivity and synergistic effects in patient-derived cell lines [2].
Key steps for in vitro drug sensitivity testing using resazurin assay [2].
This protocol describes the evaluation of the drug combination in animal models [1] [2].
This compound (also known as GDC-0084) is a dual PI3K and mTOR inhibitor designed to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma [1]. Robust and sensitive bioanalytical methods are essential to support preclinical and clinical development.
The Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method described here has been validated for determining this compound concentrations in mouse plasma, following US FDA guidelines [1]. It offers high sensitivity, selectivity, and a rapid run time, making it suitable for high-throughput pharmacokinetic studies.
Here is the step-by-step procedure for quantifying this compound in mouse plasma using LC-MS/MS.
The following diagram illustrates the complete analytical workflow:
The method was validated as per FDA guidelines, and the results are summarized in the table below [1]:
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1.39 - 2,287 ng/mL [1] |
| Intra-day Precision | 1.42 - 9.61% [1] |
| Inter-day Precision | 4.70 - 9.63% [1] |
| Accuracy | Met acceptance criteria [1] |
| Stability | Stable under tested conditions (bench-top, autosampler, freeze-thaw) [1] |
The validated method was successfully applied to characterize the pharmacokinetic profile of this compound in mice following a single oral administration [1].
The main PK parameters derived from the study are summarized below:
| Pharmacokinetic Parameter | Value (Mean) |
|---|---|
| Tₘₐₓ (Time to Cₘₐₓ) | 2.0 hours [1] |
| t₁/₂ (Elimination Half-life) | 3.2 - 4.2 hours [1] |
| Oral Bioavailability (F) | 71% [1] |
| Clearance (CL/F) | Low [1] |
| Volume of Distribution (Vd/F) | Moderate [1] |
An alternative HPLC-UV method has also been developed and validated. This method uses a Symmetry C18 column (250 x 4.6 mm, 5.0 µm) with a gradient mobile phase at a flow rate of 0.8 mL/min. Detection is at 280 nm, and the calibration range is 111 - 4,989 ng/mL [2]. While less sensitive than LC-MS/MS, HPLC-UV is a robust and cost-effective option for laboratories without mass spectrometry access.
This validated LC-MS/MS method provides a specific and reliable tool for quantifying this compound in mouse plasma. Its successful application in a pharmacokinetic study demonstrates its utility in supporting drug development, revealing that this compound has good oral bioavailability and a moderate half-life in mice.
Paxalisib (formerly GDC-0084) is a novel brain-penetrant inhibitor targeting PI3K and mTOR signaling pathways, currently in Phase II clinical development for glioblastoma and other solid tumors [1]. The critical need for reliable bioanalytical methods to quantify this compound in biological matrices is essential for preclinical development and pharmacokinetic studies. This application note presents a fully validated HPLC-UV method for quantifying this compound in mouse plasma, developed in accordance with FDA regulatory guidelines [1].
The validation of analytical methods is a fundamental requirement in regulated laboratories, providing documented evidence that the method consistently produces reliable results suitable for its intended application [2]. For pharmaceutical analysis, proper validation ensures data integrity, facilitates regulatory compliance, and supports informed decision-making during drug development. This document provides comprehensive application notes and detailed experimental protocols for implementing and validating the HPLC-UV method for this compound determination, specifically designed for researchers and analytical scientists working in drug development.
The HPLC-UV method for this compound quantification employs a Symmetry C18 column (250 × 4.6 mm, 5.0 μm) maintained at 40°C, providing optimal separation efficiency and peak symmetry [1]. The mobile phase consists of 10 mM ammonium formate (aqueous component) and acetonitrile (organic component) delivered at a flow rate of 0.8 mL/min under gradient conditions. The injection volume is 20 μL, and detection is achieved using a photo-diode array detector set at the λmax of 280 nm, which provides optimal sensitivity for this compound detection while minimizing matrix interference [1].
The gradient elution program begins with a lower percentage of acetonitrile, gradually increasing to achieve optimal separation of this compound and the internal standard (filgotinib) from potentially interfering plasma components. Under these conditions, the retention times for the internal standard and this compound are 5.9 and 6.5 minutes, respectively, with a total run time of 10 minutes per sample [1]. This relatively short analysis time enables high-throughput processing of the large sample volumes typically generated in pharmacokinetic studies.
The sample preparation employs a liquid-liquid extraction technique that effectively concentrates the analytes while removing potentially interfering plasma matrix components:
This extraction procedure demonstrates excellent recovery for both this compound and the internal standard, with ethyl acetate providing optimal extraction efficiency while minimizing co-extraction of interfering plasma components [1].
The HPLC-UV method for this compound quantification was systematically validated according to US FDA regulatory guidelines for bioanalytical method validation [1] [2]. The validation process assessed key performance characteristics including specificity, linearity, accuracy, precision, sensitivity, and stability. The method demonstrated excellent performance across all validation parameters, meeting predefined acceptance criteria and confirming its suitability for quantifying this compound in mouse plasma for pharmacokinetic studies.
Table 1: Method Validation Parameters and Results for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 111-4,989 ng/mL | R² > 0.99 |
| Lower limit of quantitation (LLOQ) | 111 ng/mL | Accuracy: 80-120%, Precision: ≤20% RSD |
| Intra-day accuracy | 98.5-101.2% | 85-115% of nominal value |
| Intra-day precision | <5% RSD | ≤15% RSD |
| Inter-day accuracy | 97.8-102.1% | 85-115% of nominal value |
| Inter-day precision | <6% RSD | ≤15% RSD |
| Extraction recovery | >85% | Consistent and reproducible |
| Specificity | No interference | No interference at retention times |
The method demonstrated excellent specificity with no interference from endogenous plasma components at the retention times of this compound and the internal standard [1]. This was established by analyzing blank plasma samples from six different lots and confirming the absence of co-eluting peaks. The calibration curve exhibited linear response over the concentration range of 111-4,989 ng/mL with a coefficient of determination (R²) exceeding 0.99, indicating a strong relationship between concentration and detector response [1].
The lower limit of quantification (LLOQ) was established at 111 ng/mL, with both accuracy and precision meeting acceptance criteria [1]. At the LLOQ concentration, the method demonstrated acceptable precision with relative standard deviation (RSD) values ≤20% and accuracy within 80-120% of the nominal concentration, confirming the method's sensitivity for detecting low concentrations of this compound in plasma samples. The signal-to-noise ratio at LLOQ was greater than 10:1, consistent with regulatory recommendations for bioanalytical methods [2].
The method validation included comprehensive assessment of accuracy and precision at four quality control (QC) levels (LLOQ, low, medium, and high) over three separate analytical runs [1]. The intra-day accuracy ranged from 98.5% to 101.2% of nominal values, with precision expressed as RSD <5%. The inter-day accuracy ranged from 97.8% to 102.1% with RSD values <6%, demonstrating excellent method reproducibility over time.
Table 2: Stability of this compound in Mouse Plasma Under Various Conditions
| Stability Condition | Concentration Range | Results | Acceptance Criteria |
|---|---|---|---|
| Short-term (Room temperature) | 4 hours | 95-105% | 85-115% |
| Long-term (-80°C) | 30 days | 93-107% | 85-115% |
| Freeze-thaw (3 cycles) | LQC, MQC, HQC | 90-110% | 85-115% |
| Post-preparative (Autosampler) | 24 hours at 10°C | 94-106% | 85-115% |
Stability studies evaluated this compound under various storage and handling conditions. The analyte demonstrated acceptable stability in mouse plasma through three freeze-thaw cycles, during short-term storage at room temperature for 4 hours, and in the processed samples maintained in the autosampler at 10°C for 24 hours [1]. Long-term stability assessment confirmed this compound stability in plasma for at least 30 days when stored at -80°C. The incurred sample reanalysis demonstrated reproducibility of the method for actual study samples.
Protocol 1: Mobile Phase Preparation
10 mM Ammonium Formate Solution: Weigh 0.63 g of ammonium formate and transfer to a 1-L volumetric flask. Add approximately 900 mL of HPLC-grade water and dissolve completely. Make up to volume with water and mix thoroughly. Filter through a 0.45 μm membrane filter under vacuum.
Acetonitrile Component: Use HPLC-grade acetonitrile without dilution. Filter through a 0.45 μm membrane filter under vacuum.
Degassing: Degas both mobile phase components for 10-15 minutes using sonication or sparging with helium gas to prevent bubble formation during analysis.
Gradient Program: Develop the gradient program as follows: initial condition 30% acetonitrile, linear gradient to 70% acetonitrile over 7 minutes, hold at 70% for 1 minute, return to initial conditions in 0.5 minutes, and re-equilibrate for 1.5 minutes [1].
Protocol 2: Preparation of Standard Solutions and Calibration Curve
Primary Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer to a 10-mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.
Working Standard Solutions: Prepare working standards by serial dilution of the stock solution with acetonitrile to cover the concentration range of 111-4,989 ng/mL.
Calibration Standards: Prepare calibration standards by spiking 90 μL of blank mouse plasma with 10 μL of appropriate working standards to achieve the following concentrations: 111, 222, 555, 1,110, 2,220, 3,330, 4,440, and 4,989 ng/mL.
Quality Control Samples: Prepare QC samples at four concentrations (LLOQ, low, medium, and high) in bulk, aliquot, and store at -80°C until analysis.
Calibration Curve: Process and analyze calibration standards in duplicate. Plot peak area ratio (this compound/IS) versus nominal concentration. Apply linear regression with 1/x² weighting [1].
Protocol 3: System Suitability Testing
System Suitability Solution: Prepare a solution containing this compound and internal standard at mid-range concentration.
System Precision: Inject six replicates of the system suitability solution. Calculate %RSD for retention times and peak areas of both this compound and internal standard. Acceptance criteria: %RSD ≤ 2% for retention times and peak areas.
Theoretical Plates: Calculate column efficiency for this compound peak using the formula N = 16(tR/W)², where tR is retention time and W is peak width. Acceptance criteria: N > 2,000.
Tailing Factor: Calculate tailing factor T = W0.05/2f, where W0.05 is peak width at 5% height and f is distance from peak front to retention time. Acceptance criteria: T ≤ 2.0.
Resolution: Calculate resolution between this compound and internal standard. Acceptance criteria: R > 2.0 [2] [3].
The validated HPLC-UV method was successfully applied to assess pharmacokinetic parameters of this compound in mice following oral administration [1]. The method demonstrated robust performance throughout the study, enabling reliable quantification of this compound concentrations across the entire sampling time course. The comprehensive profile of this compound absorption, distribution, and elimination was characterized using non-compartmental analysis, generating critical PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and clearance (CL).
The analytical method proved suitable for supporting preclinical drug development by providing reliable concentration data for pharmacokinetic-pharmacodynamic (PK-PD) modeling. The sample analysis workflow maintained efficiency while ensuring data quality, with the method's 10-minute run time facilitating timely processing of the large sample volumes generated in the study. The incurred sample reanalysis demonstrated method reproducibility and reliability for actual study samples, confirming the method's suitability for regulatory submissions [1].
Figure 1: HPLC-UV Method Workflow for this compound Quantification in Pharmacokinetic Studies. The diagram illustrates the integrated process from sample collection through data analysis, with method validation parameters ensuring reliability at critical stages.
The validated HPLC-UV method for this compound quantification in mouse plasma demonstrates excellent performance across all validation parameters, meeting regulatory requirements for bioanalytical methods [1]. The method provides specific, accurate, and precise quantification of this compound over the concentration range of 111-4,989 ng/mL, with sensitivity appropriate for pharmacokinetic studies. The simple sample preparation using liquid-liquid extraction with ethyl acetate, combined with the robust chromatographic separation, enables reliable high-throughput analysis.
This method has been successfully applied to characterize the pharmacokinetic profile of this compound in mice, supporting its continued development as a promising therapeutic agent for glioblastoma and other cancers. The detailed protocols provided in this application note facilitate implementation of the method in other laboratories, ensuring consistency and reliability in this compound quantification across the drug development continuum.
Dried blood spot (DBS) sampling has emerged as a valuable microsampling technique in modern pharmacokinetic research, particularly for the monitoring of oncology therapeutics like Paxalisib. This technique involves collecting small volumes of capillary blood (typically 10-50 μL) obtained via finger or heel prick onto specially manufactured filter paper cards, followed by drying and subsequent analysis. The approach was originally developed in the 1960s by Robert Guthrie for newborn metabolic screening but has since expanded to numerous applications in therapeutic drug monitoring (TDM) and pharmacokinetic studies [1] [2]. For drug development professionals and researchers working with potent kinase inhibitors like this compound, DBS sampling offers distinct advantages including minimally invasive collection, reduced biohazard risk, enhanced sample stability, and the potential for decentralized clinical trials through at-home sampling.
The application of DBS sampling for this compound monitoring is particularly valuable given this drug's use in treating aggressive brain cancers such as diffuse midline glioma (DMG) and diffuse intrinsic pontine glioma (DIPG) [3] [4]. These conditions often involve pediatric patients who benefit significantly from reduced blood volume requirements and minimized invasiveness. Furthermore, the blood-brain barrier penetrant properties of this compound make accurate pharmacokinetic monitoring essential for dose optimization, especially when administered in combination therapies with other agents such as ONC201 or metformin [3] [4]. This document provides comprehensive application notes and detailed protocols for implementing DBS analysis of this compound in pharmacokinetic studies, supported by experimental data and validation parameters.
The quantification of this compound from DBS samples has been successfully achieved using a validated LC-MS/MS method that meets FDA guidelines for bioanalytical method validation [5]. This method employs liquid-liquid extraction for sample preparation from DBS discs, followed by chromatographic separation using a Chromolith RP-18 end cap (100 × 4.6 mm) column with isocratic mobile phase at a flow rate of 0.80 mL/min. Under these optimized conditions, this compound and the internal standard (dasatinib) show retention times of approximately 2.13 and 2.06 minutes, respectively, with a total injection run time of 2.50 minutes [5]. The mass spectrometric detection utilizes multiple reaction monitoring (MRM) transitions of m/z 383.2 → 309.1 for this compound and m/z 488.1 → 410.1 for the internal standard, ensuring selective and sensitive detection.
The analytical method has been rigorously validated across key parameters including specificity, sensitivity, linearity, accuracy, precision, and stability. The validation demonstrated that hematocrit levels within the range of 25-45% do not significantly affect this compound quantification from DBS samples, addressing a common concern in DBS analysis [5]. This robust method has been successfully applied to derive both intravenous and oral pharmacokinetic parameters in mouse models, establishing its utility in comprehensive drug disposition studies.
Table 1: Validation parameters for LC-MS/MS quantification of this compound in DBS samples
| Validation Parameter | Performance Characteristics | Experimental Details |
|---|---|---|
| Calibration Range | 1.24-3762 ng/mL | Broad linear range covering expected concentrations |
| Linearity | r² = 0.995 | Determination coefficient across calibration range |
| Retention Time (this compound) | ~2.13 min | Chromolith RP-18 column, isocratic mobile phase |
| Retention Time (IS) | ~2.06 min | Dasatinib as internal standard |
| Total Run Time | 2.50 min | High-throughput analysis |
| MS/MS Transition (this compound) | m/z 383.2 → 309.1 | Multiple reaction monitoring mode |
| MS/MS Transition (IS) | m/z 488.1 → 410.1 | Dasatinib as internal standard |
| Hematocrit Effect | No significant impact | Validated across 25-45% hematocrit range |
The validation established that the extraction efficiency for this compound from DBS samples was consistent and reproducible, with recovery rates meeting FDA criteria for bioanalytical methods [5]. The method also demonstrated appropriate stability profiles for this compound in DBS samples under various storage conditions, including short-term room temperature storage and long-term frozen storage, ensuring reliability of samples during transport from clinical sites to analytical laboratories.
Table 2: Step-by-step protocol for DBS sample collection, processing, and analysis
| Step | Procedure | Critical Parameters |
|---|---|---|
| Sample Collection | Capillary blood obtained via finger prick with 2.0mm lancet | Avoid squeezing fingertip to prevent tissue fluid dilution |
| Spotting | Apply 10-50 μL blood to preprinted DBS cards | Fill preprinted concentric circles completely |
| Drying | Air dry at room temperature for minimum 2 hours | Protect from direct sunlight and moisture |
| Storage | Store with desiccant at -20°C until analysis | Record storage time and conditions |
| Punching | Punch 3-6 mm disc from DBS card | Avoid edge regions with uneven distribution |
| Extraction | Liquid-liquid extraction with appropriate solvent | Include quality controls with each batch |
| Analysis | LC-MS/MS with Chromolith RP-18 column | Monitor retention times and ion transitions |
The sample collection process requires careful attention to technique to ensure analytical reliability. Patients or healthcare providers should be thoroughly trained to avoid common errors including application of multiple drops on a single spot, touching the filter paper surface (leading to contamination), excessive squeezing of the fingertip (which may dilute blood with tissue fluid), and incomplete documentation of sampling time [6]. The use of preprinted concentric circles on the DBS cards helps patients verify that adequate sample volume has been applied, while web-based applications can assist in assessing spot quality before sample submission [6].
For pharmacokinetic studies of this compound in clinical settings, the following protocol is recommended:
This sampling strategy enables comprehensive pharmacokinetic profiling including determination of C~max~, T~max~, AUC~0-24~, AUC~0-∞~, half-life (t~1/2~), and other critical parameters. The exact sampling schedule can be adjusted based on study objectives, with sparse sampling designs possible for population pharmacokinetic approaches. For combination therapy studies with ONC201 or metformin, additional considerations may include staggered dosing and appropriate washout periods to differentiate drug-drug interactions [3] [4].
Figure 1: Complete workflow for this compound pharmacokinetic analysis using DBS sampling
This compound is a dual PI3K/mTOR inhibitor that demonstrates potent activity against phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, both of which are frequently dysregulated in cancers such as DMG and glioblastoma [5] [4]. The drug was specifically optimized for blood-brain barrier penetration, making it particularly suitable for treating central nervous system malignancies [4]. Pharmacokinetic studies in mouse models have demonstrated that this compound achieves measurable concentrations in both plasma and brain tissue, with the DBS method providing a less invasive approach for therapeutic drug monitoring compared to conventional plasma sampling [5].
The validated DBS method has been successfully applied to determine pharmacokinetic parameters following both intravenous and oral administration in mouse models, establishing complete concentration-time profiles [5]. The broad calibration range of 1.24-3762 ng/mL encompasses the expected therapeutic concentrations, allowing for accurate quantification across dosing regimens. This is particularly important given the narrow therapeutic index common with targeted kinase inhibitors and the need to maintain concentrations within the therapeutic window to maximize efficacy while minimizing adverse effects.
Recent research has demonstrated the therapeutic potential of this compound in combination with other agents for treating aggressive brain cancers:
ONC201 Combination: In H3K27-altered diffuse midline glioma, ONC201 (a DRD2 antagonist and ClpP agonist) has shown preclinical efficacy, with PIK3CA-mutated tumors exhibiting increased sensitivity. However, redox-activated PI3K/Akt signaling can promote metabolic adaptation and resistance to ONC201, which can be counteracted by combining with this compound [3]. The ongoing phase II clinical trial (NCT05009992) is evaluating this combination therapy.
Metformin Combination: this compound treatment induces transient hyperinsulinemia and hyperglycemia as feedback mechanisms, which can reduce efficacy through insulin-mediated reactivation of PI3K/Akt signaling. The antihyperglycemic drug metformin can restore glucose homeostasis and decrease phosphorylation of the insulin receptor, thereby enhancing this compound efficacy and extending survival in orthotopic models [4].
Enzastaurin Combination: Quantitative phosphoproteomic analysis of DIPG cells treated with this compound revealed increased calcium-activated PKC signaling as an adaptive resistance mechanism. The brain-penetrant PKC inhibitor enzastaurin, when combined with this compound, synergistically extended survival in multiple orthotopic patient-derived models [4].
Figure 2: this compound mechanism of action and rational combination therapy strategies
The hematocrit effect represents a significant challenge in quantitative DBS analysis, as variations in red blood cell concentration can affect blood viscosity, spreading characteristics, and drying time on filter paper [1] [2]. This can lead to inaccurate quantification when using sub-punch techniques from DBS cards. However, the validated method for this compound demonstrated that hematocrit variations within the 25-45% range did not significantly affect quantification, suggesting minimal hematocrit impact for this specific analyte [5]. For studies involving patients with hematocrit values outside this range, or for applications requiring extreme precision, several mitigation strategies are available:
Volumetric DBS Devices: Technologies such as Capitainer qDBS provide accurate blood volumes (e.g., 10 μL) regardless of hematocrit effects by using predefined sample chambers [2]. These devices automatically collect a fixed volume of blood and include visual indicators to confirm proper sampling.
Whole Spot Analysis: Instead of sub-punching a portion of the DBS spot, complete extraction of the entire blood spot eliminates hematocrit-based distribution biases [1].
Hematocrit Measurement: Near-infrared spectroscopy can be used to determine hematocrit levels directly from DBS cards, allowing for mathematical correction of measured concentrations [6].
Implementation of DBS methods for this compound quantification in regulatory-grade studies requires thorough method validation following FDA and EMA guidelines. Key validation elements include:
Selectivity and Specificity: Demonstration that the method accurately quantifies this compound without interference from metabolites, endogenous compounds, or concomitant medications [5].
Linearity and Range: Establishment of a calibration curve with appropriate weighting across the expected concentration range (1.24-3762 ng/mL for this compound) [5].
Accuracy and Precision: Evaluation of both within-run and between-run variability at multiple concentration levels, with acceptance criteria generally within ±15% bias and ≤15% relative standard deviation [5] [1].
Stability Assessments: Comprehensive evaluation of this compound stability in DBS samples under various conditions including room temperature storage, freeze-thaw cycles, and long-term frozen storage [5].
DBS sampling provides a robust and practical approach for this compound quantification in pharmacokinetic studies and therapeutic drug monitoring programs. The validated LC-MS/MS method offers high sensitivity and selectivity with rapid analysis time, enabling efficient processing of large sample batches in clinical trials. The minimal blood volume requirements and potential for home-based sampling make DBS particularly valuable for special populations including pediatric patients with DMG/DIPG, where conventional venous sampling presents significant practical and ethical challenges [6].
Future applications of DBS monitoring for this compound may include personalized dosing strategies based on pharmacokinetic profiling, particularly when administered in combination regimens with ONC201, metformin, or enzastaurin [3] [4]. The integration of DBS-based therapeutic drug monitoring with pharmacodynamic biomarkers could further optimize dosing individualization, potentially improving treatment outcomes for patients with devastating malignancies such as diffuse midline glioma. Additionally, technological advances in DBS sampling devices that mitigate hematocrit effects and provide accurate volumetric collection will continue to enhance the reliability and adoption of this valuable sampling technique in both clinical research and routine care settings.
Diffuse intrinsic pontine glioma (DIPG) is a universally fatal childhood brain tumor that accounts for approximately 15% of all pediatric brain tumors, with a median survival of just 9-11 months from diagnosis. These aggressive tumors arise in the brainstem, rendering surgical resection impossible due to the eloquence of this region. Radiotherapy remains the only established treatment with demonstrated survival benefit, but offers merely palliative improvement with transient efficacy. The H3K27M mutation represents the hallmark genetic alteration in DIPG, occurring in approximately 80% of cases, and defines a distinct molecular subgroup now classified as "diffuse midline glioma, H3K27-altered" according to the WHO classification of CNS tumors. This mutation creates a unique epigenetic landscape that drives tumorigenesis through widespread epigenetic dysregulation, making these tumors particularly resistant to conventional therapies.
The blood-brain barrier (BBB) presents a formidable challenge in DIPG treatment, effectively excluding many chemotherapeutic agents from reaching therapeutic concentrations in the tumor microenvironment. Furthermore, DIPG exhibits significant inter- and intra-tumoral heterogeneity, with co-occurring mutations in TP53, PDGFRA, and ACVR1, as well as activation of key oncogenic signaling pathways including PI3K/Akt/mTOR. This molecular complexity, combined with the delicate anatomic location, has frustrated decades of clinical research, with over 250 clinical trials failing to improve overall survival. The urgent need for novel therapeutic approaches that can bypass the BBB and target core molecular dependencies in DIPG has driven the development of targeted agents like ONC201 and paxalisib, which represent promising candidates for combination therapy.
Table 1: Therapeutic Agents for DIPG Combination Therapy
| Agent | Molecular Target | Primary Mechanism | BBB Penetration | Development Status |
|---|---|---|---|---|
| This compound | PI3K/Akt/mTOR | Pan-PI3K inhibitor targeting p110α, β, δ isoforms; suppresses oncogenic signaling | Excellent brain penetration [1] | Phase II (NCT05009992) [2] |
| ONC201 | DRD2 antagonist/ClpP agonist | Activates mitochondrial protease ClpP; disrupts energy metabolism | Demonstrated CNS penetration [3] | Phase II (NCT05009992) [2] |
| Metformin | Mitochondrial complex I | AMPK activation; counters PI3K inhibitor-induced hyperglycemia | Moderate CNS penetration | Phase I/II combinations |
| Enzastaurin | PKC inhibitor | Suppresses resistance pathway activation; synergizes with PI3K inhibition | Brain penetrant [4] | Preclinical investigation |
The combination of this compound and ONC201 targets complementary vulnerabilities in DIPG through distinct but interconnected mechanisms. ONC201 functions as a dopamine receptor D2 (DRD2) antagonist and potent agonist of the mitochondrial protease ClpP, driving proteolysis of electron transport chain (ETC) and tricarboxylic acid (TCA) cycle proteins. This results in severe disruption of mitochondrial energy homeostasis, depletion of ATP, induction of integrated stress response, and ultimately apoptosis. ONC201 efficacy correlates with CLPP expression levels, which are elevated in higher-grade gliomas. Importantly, CRISPR/Cas9 loss-of-function screens have identified PI3K/Akt/mTOR pathway dependence across multiple patient-derived DIPG models, regardless of PIK3CA mutational status, highlighting the fundamental importance of this signaling axis in DIPG survival.
This compound, a brain-penetrant pan-PI3K inhibitor, counters adaptive resistance mechanisms that emerge following ONC201 treatment. Specifically, ONC201-induced metabolic stress activates redox-dependent PI3K/Akt signaling as a compensatory survival mechanism. This compound effectively blocks this adaptive response, creating synthetic lethality when combined with ONC201. Additionally, genomic features influence therapeutic response: DIPGs harboring PIK3CA mutations demonstrate enhanced sensitivity to ONC201, while TP53-mutant tumors exhibit relative resistance. This observation provides a biomarker strategy for patient stratification in clinical trials. The synergistic interaction between these agents arises from simultaneous disruption of mitochondrial function (ONC201) and blockade of compensatory survival signaling (this compound), creating a therapeutic vulnerability that can be exploited in DIPG.
Figure 1: Molecular Mechanisms and Synergistic Interactions of Combination Therapy Components. ONC201 targets mitochondrial function through ClpP activation, while this compound inhibits PI3K/Akt/mTOR signaling. Metformin counters this compound-induced hyperglycemia, and enzastaurin blocks PKC-mediated resistance mechanisms.
Table 2: Preclinical Efficacy of ONC201 and this compound Combinations in DIPG Models
| Model System | Treatment Group | Key Efficacy Metrics | Molecular Correlates | Reference |
|---|---|---|---|---|
| SU-DIPG-VI orthotopic | ONC201 monotherapy | Median survival: 73 days | PIK3CA mutation; enhanced sensitivity | [3] |
| ONC201 + this compound | Median survival: 100 days (37% increase) | Reduced p-Akt signaling; enhanced apoptosis | [3] [1] | |
| HSJD-DIPG-007 orthotopic | ONC201 monotherapy | Median survival: 36 days | TP53 mutation; relative resistance | [3] |
| ONC201 + this compound | Median survival: 43 days (19% increase) | Delayed resistance; metabolic adaptation | [3] [1] | |
| Patient-derived neurospheres | ONC201 IC₅₀ | 0.5-5.2 μmol/L (range across lines) | Correlation with CLPP expression | [5] |
| This compound IC₅₀ | 0.1-1.8 μmol/L (range across lines) | PI3K pathway dependency regardless of mutation | [5] | |
| Combination Index | 0.3-0.7 (synergistic across models) | Enhanced mitochondrial disruption | [3] [5] |
Recent investigations have explored triple combination therapies to address resistance mechanisms that emerge during dual therapy. The addition of metformin to this compound counteracts treatment-induced hyperglycemia - a common side effect of PI3K inhibition that can limit therapeutic compliance and efficacy. Metformin restores glucose homeostasis and reduces phosphorylation of the insulin receptor in vivo, extending survival in orthotopic models. Furthermore, enzastaurin (a brain-penetrant PKC inhibitor) addresses adaptive upregulation of calcium-activated PKC signaling observed following this compound treatment. The triple combination of this compound, metformin, and enzastaurin synergistically extended survival in multiple orthotopic patient-derived and immunocompetent syngeneic allograft models, with benefits potentiated when combined with standard radiotherapy [4].
Additional combinations with Givinostat, a pan-HDAC inhibitor, have demonstrated enhanced efficacy with this compound in DMG models. This combination profoundly impacts cell viability through dual epigenetic and signaling modulation, enhancing DNA damage, reducing DNA repair mechanisms, and increasing oxidative stress. Notably, Givinostat and this compound combination also transformed the immune-cold microenvironment of DMG tumors into a pro-inflammatory phenotype, suggesting potential for future immunotherapy combinations [6].
Figure 2: Experimental Workflow for Preclinical Evaluation of this compound and ONC201 Combinations. The process begins with molecular characterization of DIPG models, followed by biomarker-guided stratification and sequential evaluation of monotherapy and combination regimens, with adaptation based on emerging resistance mechanisms.
The compelling preclinical data supporting ONC201 and this compound combination therapy has directly translated into clinical evaluation through the Pacific Pediatric Neuro-Oncology Consortium (PNOC) adaptive platform trial. This phase II study (NCT05009992) employs a novel design to efficiently evaluate multiple therapeutic combinations in DIPG/DMG populations. The trial enrolls children and young adults (ages 2-39) with diffuse midline gliomas at different disease stages: newly diagnosed, post-radiation therapy without progression, and at disease progression. The adaptive design allows for real-time evaluation of efficacy signals and potential modification of treatment arms based on accumulating data.
The trial incorporates multiple combination cohorts evaluating ONC201 with this compound alongside other targeted agents. The study design includes detailed pharmacokinetic and pharmacodynamic assessments to confirm BBB penetration and target engagement. Primary endpoints vary by cohort: for newly diagnosed patients, progression-free survival at 6 months (PFS6) is evaluated, while recurrent disease cohorts assess overall survival at 7 months (OS7). The trial also incorporates extensive correlative studies, including assessment of circulating tumor DNA (ctDNA), cerebrospinal fluid (CSF) biomarkers, and volumetric MRI analysis to identify predictive biomarkers of response [2].
Early compassionate use experience with the ONC201 and this compound combination has demonstrated promising clinical activity. In two patients treated under compassionate access, researchers observed dramatic reductions in tumor volume and complete resolution of disease symptoms, resulting in extended overall survival beyond historical controls [1]. These clinical responses mirror the synergistic efficacy observed in preclinical models and provide preliminary validation of the combination approach. The clinical experience has also informed dosing schedule optimization, particularly regarding the management of this compound-induced hyperglycemia through concomitant metformin administration.
The development of this compound and ONC201 combination therapy represents a paradigm shift in DIPG treatment, moving beyond single-agent approaches to target multiple vulnerabilities simultaneously. Future research directions should focus on:
Biomarker refinement to better identify patient subgroups most likely to benefit from specific combination therapies, potentially incorporating ctDNA analysis for real-time monitoring of therapeutic response and resistance evolution.
Sequencing and scheduling optimization to maximize therapeutic efficacy while minimizing overlapping toxicities, particularly when combining with radiotherapy or other cytotoxic modalities.
Novel combination strategies incorporating immunotherapeutic agents, given emerging evidence that this compound and ONC201 can modulate the tumor immune microenvironment in DIPG.
Expanded age group evaluations to determine efficacy across the pediatric to young adult spectrum, as DIPG biology may vary with patient age.
The adaptive clinical trial framework utilized in the ongoing PNOC study provides a robust platform for efficiently evaluating these future directions, potentially accelerating the identification of effective combination regimens for this devastating disease.
Paxalisib (GDC-0084) is an investigational, brain-penetrant small molecule inhibitor that targets the PI3K/Akt/mTOR pathway, a crucial signaling cascade frequently dysregulated in cancer. This pathway plays a fundamental role in cell growth, proliferation, and survival, with PI3K pathway mutations being common in various malignancies. The scientific rationale for combining this compound with radiation therapy stems from compelling evidence that PI3K pathway activation contributes to radioresistance in tumor cells. Preclinical models demonstrate that cancer cells with activating PI3K mutations show reduced sensitivity to radiation-induced DNA damage and apoptosis, leading to diminished treatment efficacy. By inhibiting this pathway concurrently with radiation therapy, this compound potentially counteracts these resistance mechanisms, sensitizing tumor cells to radiation-induced cell death.
The unique property of this compound that distinguishes it from other PI3K inhibitors is its significant blood-brain barrier penetration. Preclinical studies have demonstrated a brain-to-plasma unbound partition ratio (Kp,uu) of 0.31 in mouse models, indicating efficient distribution into brain tissue [1]. This characteristic is particularly valuable for treating central nervous system malignancies, including brain metastases and leptomeningeal metastases, where achieving therapeutic drug concentrations is typically challenging. The dual PI3K/mTOR inhibition profile of this compound provides more comprehensive pathway suppression compared to agents targeting only PI3K, potentially leading to enhanced antitumor activity and delayed resistance development.
This compound possesses specific pharmaceutical characteristics that influence its administration and dosing:
The diagram below illustrates this compound's mechanism of action and synergy with radiation therapy:
Table 1: Preclinical pharmacokinetic properties of this compound across species
| Parameter | Mouse | Rat | Dog | Monkey | Human (Predicted) |
|---|---|---|---|---|---|
| Plasma Protein Binding (Unbound Fraction) | 0.43 | 0.35 | 0.28 | 0.25 | 0.30 (estimated) |
| Hepatic Clearance | Low | Low | Low | High | Low |
| Plasma Clearance | Low | Moderate | High | High | Moderate (predicted) |
| Oral Bioavailability | 22% | 76% | 15% | 6% | ~30% (estimated) |
| Brain Penetration (Kp,uu) | 0.31 | N/A | N/A | N/A | 0.3-0.4 (predicted) |
Preclinical data indicates consistent low plasma protein binding across species, suggesting good drug availability. The brain penetration parameter (Kp,uu) of 0.31 in mice demonstrates substantial central nervous system distribution, a key advantage for treating brain metastases [1]. Oral bioavailability varies considerably across species, from 6% in monkeys to 76% in rats, which informed human dosing predictions. PBPK modeling based on these preclinical parameters suggested that a dose of 56 mg may be efficacious in humans, though the clinical recommended dose was established at 45 mg based on tolerability [1].
Table 2: Clinical efficacy results from Phase I study of concurrent this compound and radiation therapy (NCT04192981)
| Parameter | Dose Escalation Results | Expansion Cohort (45 mg) |
|---|---|---|
| Recommended Phase 2 Dose | 45 mg daily | 45 mg daily |
| Intracranial Response Rate | 100% (all evaluable patients showed CR or PR) | 67% partial response |
| Response at MTD | N/A | Over two-thirds achieved intracranial response |
| Comparative Historical WBRT Response | 20-45% | N/A |
| Treatment Duration | Throughout radiation therapy (typically 2-3 weeks) | Throughout radiation therapy |
| Dose-Limiting Toxicities | Grade 3 nausea/vomiting and grade 4 enterocolitis at 60 mg | None observed at 45 mg |
The Phase I study (NCT04192981) demonstrated promising clinical activity, with 67% of patients achieving partial response at the 45 mg dose level in combination with radiation therapy [2]. Importantly, over two-thirds of patients at the maximum tolerated dose achieved intracranial response, comparing favorably to historical response rates of 20-45% for whole brain radiation therapy alone [2] [3]. The trial employed a standard "3 + 3" design for dose escalation, establishing 45 mg as the maximum tolerated dose when combined with radiotherapy, with no dose-limiting toxicities observed at this level [2].
Patient Selection Criteria:
Dosing and Administration:
Monitoring and Assessment:
In Vitro Radiosensitization Assay:
In Vivo Efficacy Studies:
The combination of this compound with radiation therapy has demonstrated a manageable safety profile in clinical trials. The most frequently reported adverse events include:
In the phase I study, the 45 mg dose demonstrated favorable tolerability with no dose-limiting toxicities observed, supporting its selection as the recommended phase 2 dose [2] [3]. The safety profile appears consistent with the known class effects of PI3K inhibitors, without apparent exacerbation by concurrent radiation therapy.
Table 3: Toxicity management protocol for this compound in combination with radiation therapy
| Toxicity | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
|---|---|---|---|---|
| Hyperglycemia | Monitor twice weekly; dietary counseling | Initiate oral antihyperglycemics; monitor daily | Hold this compound; initiate insulin; resume at 30 mg when ≤G1 | Permanent discontinuation |
| Nausea/Vomiting | Prophylactic antiemetics | Ensure prophylactic regimen; adjust if inadequate | Hold this compound until ≤G1; resume at reduced dose | Permanent discontinuation if recurrent |
| Rash | Topical corticosteroids; emollients | Add oral antihistamines; consider topical antibiotics | Hold this compound; systemic corticosteroids until ≤G1 | Permanent discontinuation (if life-threatening) |
| Diarrhea | Dietary modifications; loperamide | Ensure adequate hydration; loperamide | Hold this compound until ≤G1; IV hydration if needed | Permanent discontinuation |
| Mucositis | Oral care protocol; topical anesthetics | Pain management; nutritional support | Hold this compound until ≤G1; opioid analgesics | Permanent discontinuation |
Successful implementation of concurrent this compound and radiation therapy requires careful consideration of several clinical factors:
Patient Selection: The therapy is specifically indicated for patients with PI3K pathway mutations identified through genomic testing of tumor tissue or liquid biopsy. This precision medicine approach ensures treatment is directed to those most likely to benefit [5].
Radiation Planning: Standard conformal whole brain radiation techniques should be employed with 3D-CRT or IMRT to deliver 30 Gy in 10 fractions over two weeks. Quality assurance should follow institutional protocols for cranial irradiation.
Timing and Coordination: this compound should be initiated 2-5 days before commencing radiation therapy to establish therapeutic drug levels in tumor tissue before the first radiation fraction. Administration should continue throughout the radiation course without interruption barring significant toxicity.
Multidisciplinary Management: Care requires close collaboration between radiation oncologists, medical oncologists, neuro-oncologists, and specialized oncology pharmacists. Regular multidisciplinary tumor board review is recommended for appropriate patient selection and management of complex cases.
This compound has received Fast Track Designation from the FDA for the treatment of solid tumor brain metastases harboring PI3K pathway mutations in combination with radiation therapy, which may expedite its development and review [5]. The drug has also received Orphan Drug Designation for glioblastoma and Rare Pediatric Disease Designation for diffuse intrinsic pontine glioma. The phase III registrational study in glioblastoma (GBM AGILE) has been completed, with data presentation expected in late 2024. Additional clinical trials are ongoing in brain metastases, diffuse midline gliomas, and primary CNS lymphoma [6].
The combination of this compound with radiation therapy represents a promising precision medicine approach for patients with PI3K-mutated brain metastases. The compelling phase I data demonstrating a 67% partial response rate and favorable tolerability profile at the 45 mg dose level support further development of this combination strategy [2]. The brain-penetrant properties of this compound and its mechanistic ability to counteract PI3K-mediated radioresistance provide a strong scientific rationale for continued investigation.
Future research directions include:
The ongoing clinical development of this compound in combination with radiation therapy exemplifies the growing convergence of targeted therapy and radiation oncology, highlighting the potential of molecularly-guided combination strategies to improve outcomes for patients with brain metastases.
The paxalisib-pembrolizumab-chemotherapy protocol represents a rational combination strategy designed to overcome immunotherapy resistance and suppress metastatic spread in mTNBC.
Rationale and Mechanism of Action: The regimen synergistically targets multiple pathways. This compound, a brain-penetrant dual PI3K/mTOR inhibitor, counters the frequently upregulated PI3K pathway in TNBC, which is linked to proliferation, metastasis, and drug resistance [1] [2]. Preclinical studies demonstrate that dual PI3K/mTOR inhibition, unlike PI3K blockade alone, is necessary to disrupt aggressive phenotypes and reverse immunosuppression [2]. It remodels the tumor microenvironment by increasing CD4+ and CD8+ T-cell infiltration and modulates epigenetic regulators like EZH2 to potentially enhance tumor visibility to the immune system [1] [2]. This creates a foundation for synergy with the PD-1 checkpoint inhibitor pembrolizumab.
Key Efficacy Findings: Early data, while preliminary, are encouraging. The table below summarizes reported outcomes from a phase 1b trial and an expanded-access case study.
| Study Description | Reported Efficacy Outcomes | Biomarker & Translational Findings |
|---|---|---|
| Phase 1b Trial (First Patient) [1] | >50% reduction in total CTCs and CTC clusters after first 21-day cycle [1]. | Remaining CTCs showed reduced mesenchymal phenotype [1]. |
| Expanded-Access Case [3] [4] | 86% reduction in overall tumor burden on imaging after 3 weeks of therapy [3] [4]. | Aligned with preclinical rationale for combining this compound with checkpoint blockade [3] [4]. |
The following diagram illustrates the proposed mechanism of action of the this compound combination therapy and its effect on the tumor microenvironment and CTCs:
This ongoing company-sponsored phase 1b study is evaluating this compound-based combinations in patients with advanced breast cancer [3] [6].
| Trial Arm | Patient Population | Intervention & Dosing (21-Day Cycles) |
|---|
| Arm B [3] [6] | Recurrent/metastatic TNBC; PD-L1 CPS ≥10; no prior PD-1/PD-L1 therapy. | Cohort 1: this compound 15 mg QD + Pembrolizumab 200 mg (Day 1) + Chemo. Cohort 2: this compound 30 mg QD + Pembrolizumab 200 mg (Day 1) + Chemo. | | Arm A [3] [6] | HER2-negative mBC; germline BRCA mutation; prior chemo in metastatic setting. | Cohort 1: this compound 15 mg QD + Olaparib 300 mg BID (28-day cycles). Cohort 2: this compound 30 mg QD + Olaparib 300 mg BID (28-day cycles). | *Chemotherapy: Nanoparticle albumin-bound (nab)-paclitaxel, or gemcitabine/carboplatin per standard of care. Treatment continues for up to 12 months [3] [6].
Key Eligibility Criteria: Participants must be ≥18 years with life expectancy >12 weeks, ECOG status 0 or 1, and have adequate hematologic, renal, and hepatic function [6].
Study Objectives: The table below outlines the primary and secondary endpoints.
| Endpoint Type | Measures |
|---|---|
| Primary [3] | Safety and tolerability (incidence of adverse events, dose-limiting toxicities). |
| Secondary [3] | Efficacy: ORR, PFS, OS, DoR, TTR, TTP, CBR. Biomarker: CTC/cluster dynamics, immune signature. |
For researchers investigating the mechanistic basis of this therapy, here are methodologies for key assays based on the cited studies.
Circulating Tumor Cell (CTC) Analysis: This protocol is used to monitor pharmacodynamic effects in clinical trials [1] [5].
Ex Vivo CTC Cluster Disruption Assay: This method assesses the direct effect of this compound on patient-derived CTC clusters [5].
While early data is promising, this protocol is still under clinical investigation. Key points for researchers to note:
The combination of this compound, pembrolizumab, and chemotherapy represents a novel, mechanistically grounded strategy for mTNBC. Its potential to rapidly suppress metastasis-initiating CTC clusters and reverse immunosuppression addresses critical clinical challenges. Researchers should closely follow the ongoing phase 1b trial (ACTRN12624001340527), which will deliver essential data on the regimen's safety, optimal dosing, and biomarker correlates, ultimately determining its future in clinical development.
While direct intratumoral measurement protocols were not found, two robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for quantifying this compound in mouse blood matrices have been validated. These methods are crucial for PK studies, which inform drug exposure in tissues.
The table below compares the two validated bioanalytical methods for this compound quantification:
| Parameter | Method 1: Mouse Plasma [1] | Method 2: Mouse Dried Blood Spots (DBS) [2] |
|---|---|---|
| Biological Matrix | Mouse plasma | Mouse dried blood spots (DBS) |
| Extraction Technique | Liquid-liquid extraction [1] | Liquid-liquid extraction [2] |
| Analytical Column | Atlantis dC18 column [1] | Chromolith RP-18 end cap (100 × 4.6 mm) [2] |
| Mobile Phase | Isocratic (10 mM ammonium formate : Acetonitrile; 30:70, v/v) [1] | Isocratic (composition not specified) [2] |
| Flow Rate | 0.7 mL/min [1] | 0.80 mL/min [2] |
| Retention Time (this compound) | 1.21 min [1] | ~2.13 min [2] |
| Retention Time (Internal Standard) | 0.94 min (Filgotinib) [1] | ~2.06 min (Dasatinib) [2] |
| MS/MS Transition (this compound) | m/z 383.25 → 309.20 [1] | m/z 383.2 → 309.1 [2] |
| MS/MS Transition (IS) | m/z 426.30 → 291.20 (Filgotinib) [1] | m/z 488.1 → 410.1 (Dasatinib) [2] |
| Calibration Range | 1.39 - 2287 ng/mL [1] | 1.24 - 3762 ng/mL [2] |
| Total Run Time | 2.5 min [1] | 2.50 min [2] |
| Key Application Findings | Oral bioavailability in mice was 71% [1]. | Hematocrit was found to have no effect on DBS this compound concentrations [2]. |
This protocol is adapted from the method published by Vinod et al. (2023) [1].
Protocol: Quantification of this compound in Mouse Plasma using LC-MS/MS
1. Sample Collection and Pre-processing
2. Sample Preparation (Liquid-Liquid Extraction)
3. LC-MS/MS Analysis
4. Method Validation This method was validated as per FDA guidelines, demonstrating acceptable parameters for:
This compound is a dual PI3K and mTOR inhibitor designed to cross the blood-brain barrier (BBB), making it particularly relevant for brain tumors like glioblastoma (GBM) [3]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer, driving tumor growth, survival, and therapy resistance [4].
The diagram below illustrates the signaling pathway and this compound's mechanism of action.
For brain tumors, measuring the drug concentration that actually reaches the tumor tissue is critical. While plasma PK is informative, intratumoral concentration is the definitive metric for confirming that this compound has successfully penetrated the BBB and reached its target at a pharmacologically active concentration.
To directly measure this compound in brain tumor tissue, you can adapt the established plasma LC-MS/MS methods. The workflow below outlines the key steps.
Critical Considerations for Method Adaptation:
The validated LC-MS/MS methods for blood matrices provide an excellent foundation for developing a protocol to measure this compound in brain tumor tissue. The high oral bioavailability and proven brain penetration of this compound make it a strong candidate for achieving meaningful intratumoral concentrations [3] [1].
Future work should focus on:
Paxalisib (also known as GDC-0084) is a dual PI3K and mTOR inhibitor developed to cross the blood-brain barrier (BBB) for treating malignant gliomas and other brain cancers [1] [2] [3]. Its design addresses a major challenge in neuro-oncology: many potentially effective anti-cancer drugs cannot penetrate the BBB to reach their target [4].
Table 1: Key Characteristics of this compound
| Property | Description / Value |
|---|---|
| Molecular Weight | 382.19 g/mol [1] / 382.42 g/mol [2] |
| Targets (Kiapp) | PI3Kα (2 nM), PI3Kβ (46 nM), PI3Kδ (3 nM), PI3Kγ (10 nM), mTOR (70 nM) [2] |
| Blood-Brain Barrier (BBB) Penetration | Specifically designed to cross the BBB [1] [3] |
| Physicochemical Properties | Hydrogen Bond Donors: 1; Hydrogen Bond Acceptors: 9; Topological Polar Surface Area (TPSA): 117.1; XLogP: 1.01 [1] |
Quantifying drug concentrations in the brain is essential for confirming target engagement and understanding the relationship between dose, exposure, and efficacy.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard method for sensitive and specific quantification of small molecules like this compound in complex biological matrices [2].
Figure 1: Workflow for LC-MS/MS analysis of this compound in brain tissue.
Preclinical studies have validated the efficacy of this compound, which is directly linked to its successful distribution in the brain.
Table 2: Summary of Key Preclinical Findings for this compound
| Study Type | Model System | Key Finding | Implication |
|---|---|---|---|
| In Vitro | Glioma cell lines | Inhibited proliferation with IC50 values ranging from 0.3 to 1.1 μM [2] | Demonstrates direct anti-cancer activity. |
| In Vivo (Mouse) | Orthotopic glioblastoma | 70% and 40% tumor growth inhibition [2] | Confirms efficacy in a biologically relevant setting. |
| Pharmacodynamics | Mouse brain tissue | Up to 90% suppression of pAkt signal [2] | Validates target engagement in the brain. |
The promising preclinical data on brain penetration and efficacy has supported the transition of this compound into clinical trials for various brain cancers.
Figure 2: The role of brain distribution analysis in the drug development pipeline for this compound.
Robust analysis of this compound's brain tissue distribution has been fundamental to its development as a promising therapeutic for primary and metastatic brain tumors. The application of sensitive and specific LC-MS/MS protocols confirms its brain-penetrant properties, provides evidence for target engagement, and helps explain the efficacy observed in preclinical models and early-phase clinical trials.
The following table summarizes the key quantitative findings from recent studies investigating paxalisib's impact on CTCs.
| Study Type / Source | Cancer Type | Treatment Regimen | Key Quantitative Findings on CTCs |
|---|
| Phase 1b Trial (First Patient) [1] [2] | Metastatic Triple-Negative Breast Cancer (mTNBC) | this compound + Pembrolizumab + Chemotherapy | • >50% reduction in total CTC count after 21 days (1 cycle) • Comparable reduction in CTC clusters • Reduction in mesenchymal phenotype of remaining CTCs | | Expanded-Access Case [3] | Metastatic Triple-Negative Breast Cancer (mTNBC) | this compound + Pembrolizumab + Chemotherapy | • 86% reduction in overall tumor burden on imaging after 3 weeks | | Ex Vivo Study [4] | Stage IV HER2-Positive Metastatic Breast Cancer | this compound Monotherapy | • Statistically significant reduction in single CTCs • Complete (100%) disruption of CTC clusters containing ≥3 cells |
The data on this compound's effect on CTCs comes from specific clinical and laboratory settings. Below is a detailed breakdown of the methodologies behind these key findings.
This ongoing company-sponsored trial is a primary source of recent clinical data on this compound combinations [3] [1] [2].
The ex vivo findings for HER2-positive breast cancer were generated through a collaborative research program and provide direct insight into the assay methodology [4].
The experimental workflow for the ex vivo assay can be summarized as follows:
This compound is a brain-penetrant, dual PI3K and mTOR inhibitor [2] [5]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer, driving cell growth, survival, and metastasis [6]. The drug's effect on CTCs is likely mediated through several interconnected mechanisms:
The following diagram illustrates the proposed molecular mechanism by which this compound disrupts CTCs:
When designing protocols based on these findings, researchers should consider:
This compound (GDC-0084, RG7666) is a brain-penetrant dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This small molecule inhibitor demonstrates potent activity against multiple PI3K isoforms (PI3Kα, β, δ, and γ) while simultaneously targeting mTOR, positioning it as a unique therapeutic agent for cancers with aberrant PI3K pathway activation. The strategic design of this compound specifically addresses the critical challenge of blood-brain barrier (BBB) penetration, making it particularly suitable for treating primary brain tumors and cerebral metastases. This compound is currently being evaluated in multiple clinical trials, including a Phase III study for glioblastoma (GBM) under the GBM AGILE platform, representing one of the most promising targeted therapeutic approaches for this devastating disease. [1] [2]
The PI3K signaling cascade represents one of the most frequently dysregulated pathways in human cancers, playing a central role in regulating cell growth, survival, proliferation, metabolism, and angiogenesis. Under normal physiological conditions, PI3K activation occurs in response to extracellular stimuli such as growth factors, cytokines, and hormones binding to their cognate receptor tyrosine kinases (RTKs). This activation triggers a phosphorylation cascade culminating in AKT and mTOR activation, which coordinately drive anabolic processes and suppress catabolic processes like autophagy. In cancer, pathway hyperactivation occurs through multiple mechanisms including PIK3CA mutations, PTEN loss, AKT amplifications, or upstream RTK aberrations, creating a dependency on this signaling network for tumor survival and progression. The dual inhibition of both PI3K and mTOR by this compound provides a comprehensive approach to suppress this critical pathway while preventing compensatory activation through mTOR-mediated feedback loops. [3]
This compound exhibits distinct binding affinities across various PI3K isoforms and mTOR, with the highest affinity for PI3Kα (Kiapp = 2 nM), followed by PI3Kδ (3 nM), PI3Kγ (10 nM), PI3Kβ (46 nM), and mTOR (70 nM). This specific binding profile enables comprehensive pathway inhibition while maintaining a favorable therapeutic window. The compound has a molecular weight of 382.42 (chemical formula: C18H22N8O2) and demonstrates excellent human metabolic stability in microsomal and hepatocyte incubations, contributing to its predictable pharmacokinetic profile. This compound exhibits low plasma protein binding across species (fraction unbound: 0.25-0.43), with somewhat higher binding to brain tissue (free fraction of 6.7% in mouse brain). These characteristics collectively support its distribution into central nervous system tissues and intracranial tumors. [4]
The critical differentiating feature of this compound is its engineered ability to cross the blood-brain barrier, which represents a significant challenge for most PI3K inhibitors. Preclinical studies demonstrate that this compound achieves a brain-to-plasma Kp,uu value of 0.31 in mice, indicating efficient penetration into cerebral tissues. This distribution translates into robust target engagement in the CNS, with this compound achieving up to 90% suppression of pAkt signaling in normal brain tissue. Following oral administration, this compound rapidly distributes throughout brain parenchyma and intracranial tumors, achieving concentrations sufficient for pathway inhibition in orthotopic glioma models. This extensive CNS penetration underpins its application in both primary brain tumors and cerebral metastases, setting it apart from other PI3K inhibitors in clinical use. [1] [5] [4]
Table: Preclinical Pharmacokinetic Parameters of this compound Across Species
| Species | Plasma Clearance | Volume of Distribution | Half-Life | Oral Bioavailability |
|---|---|---|---|---|
| Mouse | Low | Moderate | ~4 hours | Not specified |
| Rat | Moderate | Extensive | ~7 hours | 76% |
| Dog | High | Extensive | ~12 hours | Not specified |
| Monkey | High | Moderate | ~6 hours | 6% |
| Human (predicted) | Low | Extensive | ~10-15 hours | ~60% (estimated) |
This compound demonstrates variable pharmacokinetics across species, with generally low hepatic clearance predicted in humans based on hepatocyte incubation data. The oral bioavailability ranges from 6% in monkeys to 76% in rats, with human bioavailability estimated to be approximately 60%. Population-based pharmacokinetic (PBPK) modeling combined with pharmacokinetic/pharmacodynamic (PK/PD) analysis from subcutaneous U87 xenograft models suggests that a dose of 56 mg may be efficacious in humans, which aligns with doses currently being evaluated in clinical trials. The compound is administered orally once daily, with plasma concentrations exceeding those required for target inhibition throughout the dosing interval. [5] [4]
This compound has demonstrated significant efficacy across multiple preclinical models of brain cancer. In orthotopic xenograft models of glioblastoma, this compound monotherapy achieved 70% tumor growth inhibition in the U87 model and 40% inhibition in the GS2 model, accompanied by significant extension of survival. The treatment resulted in potent suppression of PI3K pathway activity as evidenced by reduced phosphorylation of AKT and downstream effectors. In pediatric atypical teratoid/rhabdoid tumor (AT/RT) models, this compound treatment extended median survival from 40 days to 54 days, representing a statistically significant improvement (p=0.001, log-rank test). This efficacy correlated with strong inhibition of the PI3K-AKT-mTOR signaling axis and induction of apoptosis in treated tumors. [6] [4]
Table: Clinical Efficacy of this compound in Various Trials
| Tumor Type | Study Phase | Combination | Key Efficacy Findings | Biomarker Correlations |
|---|---|---|---|---|
| Brain Metastases/Leptomeningeal Disease | I | Whole Brain Radiotherapy (30Gy/10 fractions) | Partial response per RANO-BM in breast cancer BM patient | PIK3CA mutation clearance in ctDNA (50% to 0.1% VAF) |
| Glioblastoma | II/III | None (monotherapy) | Currently in GBM AGILE trial | Unmethylated MGMT promoter status |
| Triple-Negative Breast Cancer | Ib | Pembrolizumab + Chemotherapy | >50% reduction in CTCs and CTC clusters in first patient | Reduction in mesenchymal phenotype in remaining CTCs |
| Atypical Teratoid/Rhabdoid Tumor | Preclinical | Mirdametinib (MEK inhibitor) | Synergistic reduction in tumor growth (Bliss score: 16.77) | Reduced mTOR and MAPK pathway activation |
In a Phase I trial (NCT04192981) investigating this compound combined with radiotherapy for CNS metastases, patients with PI3K pathway-altered tumors received daily this compound (45mg or 60mg) concurrent with whole brain radiotherapy. The study demonstrated that PIK3CA mutations detected in baseline circulating tumor DNA (ctDNA) showed 100% concordance with tissue-based sequencing, supporting the use of liquid biopsies for patient selection. Notably, one breast cancer brain metastasis patient exhibited a dramatic reduction in variant allele frequency for two PIK3CA mutations (p.E545K and p.A1066V) from 50% at baseline to 0.1% at 3-months post-treatment, which correlated with a partial response by RANO-BM criteria. This finding highlights the potential utility of serial ctDNA monitoring as a pharmacodynamic biomarker for treatment response. [7]
In metastatic triple-negative breast cancer (TNBC), preliminary results from a phase 1b trial demonstrated that combination therapy with this compound, pembrolizumab, and chemotherapy led to a >50% reduction in both total circulating tumor cell (CTC) count and CTC clusters after just one 21-day treatment cycle. This is particularly significant as CTC clusters are recognized as highly efficient metastatic precursors, with 20-100 times greater efficiency in seeding new metastases compared to single CTCs. The remaining CTCs showed a reduced mesenchymal phenotype, indicating a potential shift toward a less invasive state under treatment pressure. This early efficacy signal supports the concept that this compound combination therapy may effectively suppress systemic tumor dissemination in aggressive malignancies. [8]
Cell Viability and Proliferation Assays:
Western Blot Analysis for Pathway Inhibition:
Orthotopic Glioma Model Protocol:
Pharmacokinetic/Pharmacodynamic Studies:
This compound + Radiotherapy:
This compound + MEK Inhibitor (Mirdametinib):
This compound + Immunotherapy (Pembrolizumab) + Chemotherapy:
PI3K Pathway Alterration Assessment:
Additional Predictive Factors:
Recommended Dosing:
Treatment Duration and Monitoring:
Feedback Activation of MAPK Signaling: RNASeq analyses following this compound treatment in AT/RT models identified reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway as a key resistance mechanism. This adaptive response occurs through relief of feedback inhibition normally exerted by the PI3K-AKT axis on upstream receptor tyrosine kinases and their downstream effectors. The compensatory MAPK activation sustains proliferative signals despite effective PI3K pathway inhibition, limiting the antitumor efficacy of this compound monotherapy. This understanding provides the rationale for combination strategies simultaneously targeting both PI3K and MAPK signaling nodes. [6]
Additional Resistance Mechanisms:
Dual Pathway Inhibition Strategies: The combination of this compound with mirdametinib, a brain-penetrant MEK inhibitor, demonstrates synergistic efficacy in AT/RT models (Bliss synergy score: 16.77). This combination simultaneously targets both primary (PI3K) and adaptive (MAPK) signaling pathways, resulting in enhanced apoptosis induction and cell senescence. The regimen is well-tolerated in preclinical models, supporting its clinical translation for patients with resistant disease. [6]
Immunotherapy Combinations: this compound modulates the tumor immune microenvironment through multiple mechanisms, including reduction of exhausted T cells, regulatory T cells, and protumor innate populations such as mast cells. At the epigenetic level, this compound influences EZH2 function, potentially increasing tumor immunogenicity and enhancing response to checkpoint inhibitors like pembrolizumab. The observed clinical activity of the this compound-pembrolizumab-chemotherapy combination in reducing mesenchymal CTCs supports further exploration in immunologically cold tumors. [8]
The following diagram illustrates the PI3K signaling pathway, this compound's mechanism of action, and key resistance mechanisms:
This compound represents a significant advancement in targeting PI3K pathway alterations in cancers, particularly those within the central nervous system. Its engineered brain-penetrant properties, dual PI3K/mTOR inhibition, and demonstrated clinical activity across multiple tumor types position it as a promising therapeutic option. The integration of liquid biopsy approaches for patient selection and response monitoring provides a modern framework for precision oncology implementation. Current research directions focus on rational combination strategies that address inherent and adaptive resistance mechanisms, particularly feedback activation of parallel signaling pathways. As clinical development continues, with ongoing Phase II/III trials in glioblastoma and investigation in other indications, this compound holds substantial promise for improving outcomes for patients with PI3K pathway-activated tumors.
| Cancer Model / Context | Reported Effect on Metastatic Competence | Key Metrics and Quantitative Data | Source Type / Citation |
|---|---|---|---|
| Metastatic TNBC (Clinical) | Reduction in CTCs and CTC clusters [1]. | >50% reduction in total CTC count; comparable decrease in CTC clusters after one 21-day treatment cycle [1]. | Phase 1b Trial (Preliminary Patient Data) [1]. |
| Metastatic TNBC (Clinical) | Rapid and substantial tumor burden reduction [2] [3]. | 86% reduction in overall tumor burden on imaging after three weeks of combination therapy [2] [3]. | Expanded-Access Case Report [2] [3]. |
| AT/RT (Preclinical, In Vivo) | Slowed tumor growth and extended survival [4]. | Extended median survival in orthotopic xenograft models from 40 to 54 days (p=0.001) [4]. | Preclinical Study (Abstract) [4]. |
| TNBC (Preclinical) | Disruption of EZH2 function, reduced cell migration/invasion, increased immune visibility [5]. | Induction of mesenchymal-to-epithelial transition (MET); downregulation of stemness markers (ALDH1, SNAIL) [5]. | Preclinical Research (Mechanistic) [5]. |
The anti-metastatic activity of paxalisib is evaluated through specific assays focusing on CTCs and preclinical models.
This protocol is based on the Phase 1b trial in metastatic TNBC patients, where this compound is combined with pembrolizumab and chemotherapy [1].
This methodology is derived from studies in atypical teratoid/rhabdoid tumors (AT/RT) and TNBC models [4] [5].
*In Vitro* Migration and Invasion Assay:
*In Vivo* Orthotopic Xenograft Model for Metastasis:
The experimental workflow for these protocols, from setup to analysis, can be visualized as follows:
This compound is a brain-penetrant, small-molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway, a key driver of cell growth, proliferation, and survival that is frequently dysregulated in cancers [6]. Its anti-metastatic activity stems from dual PI3K and mTOR inhibition, which disrupts several pro-metastatic processes.
The core mechanism involves the inhibition of the PI3K/mTOR pathway, which leads to downstream effects on key regulators of metastasis. The following diagram illustrates this signaling pathway and the points of intervention by this compound and potential combination agents.
The molecular rationale for combining this compound with other agents is strong. Preclinical data suggests that concurrent inhibition of the MAPK pathway with a MEK inhibitor (e.g., mirdametinib) can overcome resistance in AT/RT models, leading to synergistic reduction in tumor growth and viability [4]. Furthermore, in TNBC, combining this compound with immunotherapy is rationalized by its ability to disrupt EZH2, which may subsequently enhance tumor immunogenicity and T-cell-mediated killing [5].
This compound (formerly GDC-0084) is an orally bioavailable, brain-penetrant small molecule inhibitor that selectively targets the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer. This dual PI3K/mTOR inhibitor exhibits potent anti-tumor activity across various malignancies, including glioblastoma, breast cancer, and other solid tumors. Recent evidence demonstrates that this compound significantly influences cancer cell plasticity, particularly in modulating epithelial-to-mesenchymal transition (EMT) and mesenchymal-to-epithelial transition (MET), processes fundamental to cancer metastasis and therapeutic resistance. The ability of this compound to reverse the aggressive mesenchymal phenotype positions it as a promising candidate for impairing tumor dissemination and improving outcomes in advanced cancers.
The clinical relevance of this compound's effects on mesenchymal transition is underscored by recent Phase 1b clinical data in metastatic triple-negative breast cancer (TNBC). In a patient receiving this compound combined with pembrolizumab and chemotherapy, researchers observed a >50% reduction in circulating tumor cells (CTCs) and a notable decrease in CTC clusters within just 21 days of treatment. Importantly, the remaining CTCs exhibited a reduced mesenchymal phenotype, which is strongly associated with metastatic competence and therapy resistance. This rapid phenotypic shift demonstrates the compound's potential to suppress tumor dissemination and target the most aggressive cellular subpopulations within heterogeneous tumors [1] [2].
Table 1: Key Design Features of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Molecular Target | Dual PI3K/mTOR inhibitor | Simultaneously blocks upstream and downstream nodes of a critical oncogenic pathway |
| Administration | Oral | Facilitates chronic dosing in preclinical models |
| Brain Penetrance | High | Enables application in primary brain tumors and brain metastases |
| Key Mechanistic Effect | Modulation of EZH2 functions | Impacts both repressive (p85β-EZH2-H3K27me3) and active (EZH2-NF-κB) chromatin regulatory complexes |
| Mesenchymal Phenotype Impact | Promotes mesenchymal-to-epithelial transition | Reduces metastatic competence and enhances therapy sensitivity |
The mesenchymal phenotype in cancer represents a cellular state characterized by enhanced migratory capacity, invasiveness, stem-like properties, and therapy resistance. This state emerges through embryonic plasticity programs such as epithelial-to-mesenchymal transition (EMT), wherein cells lose epithelial characteristics (e.g., cell-cell adhesion, polarity) and acquire mesenchymal features (e.g., motility, matrix invasion). In the tumor microenvironment, similar transitions occur in non-epithelial cells, including endothelial-to-mesenchymal transition (EndMT), which contributes to tumor vascular abnormality and stromal activation. These processes are governed by complex transcriptional reprogramming led by factors such as SNAIL, SLUG, ZEB1, and TWIST, alongside epigenetic modifications and signal transduction through pathways including PI3K/AKT/mTOR, TGF-β, and WNT.
The clinical implications of mesenchymal transition are profound. Mesenchymal-like cancer cells exhibit enhanced capacity for intravasation into circulation, survival during hematogenous transit, and extravasation to establish metastases. CTC clusters containing mesenchymal phenotypes demonstrate up to 20-100 times greater metastatic efficiency compared to single CTCs, making them critical therapeutic targets [1] [2]. Furthermore, the mesenchymal phenotype is associated with resistance to conventional therapies, including chemotherapy and targeted agents. Interestingly, research has demonstrated that 3D cell culture conditions can reverse senescent mesenchymal phenotypes in stem cells, highlighting the potential for external cues to modulate this biologically plastic state [3].
This compound modulates mesenchymal transition through multiple interconnected mechanisms. As a dual PI3K/mTOR inhibitor, it directly impacts the central signaling node that integrates growth factor and nutrient signals to regulate cell state transitions. Preclinical studies demonstrate that this compound treatment downregulates mesenchymal markers (SNAIL, SLUG, N-cadherin) while upregulating epithelial markers (E-cadherin), effectively promoting MET. Additionally, this compound influences the epigenetic regulation of mesenchymal programs through its effects on EZH2, a histone methyltransferase component of the polycomb repressive complex 2 that is aberrantly activated in many aggressive cancers [2].
Table 2: this compound Mechanisms Impacting Mesenchymal Transition
| Mechanistic Level | Specific Effect | Experimental Readout |
|---|---|---|
| Signaling Pathway | Inhibits PI3K/AKT/mTOR axis | Reduced phospho-AKT, phospho-S6, phospho-4E-BP1 |
| Transcriptional Regulation | Downregulates EMT transcription factors (SNAIL, SLUG, ZEB1) | qPCR, Western blot, immunofluorescence |
| Epigenetic Modulation | Alters EZH2 dual functions (repressive and active complexes) | H3K27me3 staining, NF-κB activity |
| Metastasis-Related Functions | Suppresses invasion, migration, CTC cluster formation | Boyden chamber, spheroid dissociation, CTC analysis |
| Tumor Microenvironment | Reduces exhausted T cells, Tregs, protumor innate immune cells | Flow cytometry, cytokine profiling |
Principle: Assessing mesenchymal transition requires relevant cellular models that recapitulate key aspects of tumor biology. 3D culture systems particularly enhance mesenchymal characteristics and provide a more physiologically relevant context for evaluating this compound effects compared to conventional 2D monolayers.
Protocol:
Technical Notes:
Principle: Flow cytometry enables quantitative analysis of mesenchymal marker expression at single-cell resolution, revealing heterogeneity in phenotypic transitions following this compound treatment.
Protocol:
Technical Notes:
Principle: Western blotting provides semi-quantitative data on protein expression changes in key mesenchymal and epithelial markers following this compound treatment.
Protocol:
Technical Notes:
Principle: Monitoring CTC dynamics and phenotypic changes provides direct evidence of this compound's impact on tumor dissemination and mesenchymal transition in vivo.
Protocol:
Technical Notes:
Principle: Evaluating metastatic burden in distant organs provides functional readouts of this compound's effect on the mesenchymal phenotype and dissemination capability.
Protocol:
Technical Notes:
Quantitative Analysis of Mesenchymal Transition: The assessment of this compound-induced phenotypic changes requires multiparametric evaluation across molecular, cellular, and functional endpoints. For molecular analyses, calculate the mesenchymal-epithelial transition index as the ratio of epithelial marker expression to mesenchymal marker expression (both mRNA and protein levels). A value >1 indicates net epithelial shift, while <1 indicates mesenchymal predominance. For cellular analyses, determine the morphological transition index by categorizing cells based on shape parameters (elongation factor, circularity) from fluorescence images.
Statistical Considerations: Employ appropriate statistical tests based on data distribution and experimental design. For normally distributed continuous data, use Student's t-test (two groups) or ANOVA with post-hoc testing (multiple groups). For non-normal distributions, apply Mann-Whitney U or Kruskal-Wallis tests. Categorical data (e.g., presence/absence of metastasis) requires Chi-square or Fisher's exact tests. Longitudinal CTC data necessitates repeated measures ANOVA or mixed-effects models. All analyses should account for multiple comparisons where appropriate.
Interpretation Guidelines:
Optimal this compound Dosing:
Common Challenges and Solutions:
Validation Strategies:
Figure 1: this compound Modulation of Mesenchymal Transition Pathways. This compound inhibits PI3K/mTOR signaling, subsequently suppressing EMT transcription factors and modulating EZH2 function. This leads to reduced mesenchymal markers, increased epithelial markers, and decreased invasion, CTC formation, and metastasis. Solid arrows indicate activation/induction; dashed red arrows indicate inhibition; green arrow indicates upregulation.
The protocols outlined herein provide a comprehensive framework for evaluating this compound's effects on mesenchymal phenotype transition across relevant experimental models. The integrated approach—spanning molecular assays, cellular models, and in vivo systems—enables robust assessment of this promising therapeutic's ability to reverse aggressive mesenchymal states and suppress metastatic progression. Recent clinical evidence of rapid CTC reduction and mesenchymal marker decreases in triple-negative breast cancer patients underscores the translational relevance of these methodologies [1] [2]. As research continues to elucidate the complex interplay between PI3K pathway inhibition, epigenetic reprogramming, and cellular plasticity, these application notes will support standardized evaluation of this compound and similar agents targeting the mesenchymal phenotype across cancer types.
The efficacy of paxalisib stems from its dual inhibition of the PI3K and mTOR pathways, which is superior to PI3K inhibition alone for suppressing aggressive cancer phenotypes [1] [2]. Its key effects include:
The table below summarizes the specific stemness and resistance markers modulated by this compound treatment.
| Marker Category | Specific Markers Downregulated | Functional Consequence | Evidence Model |
|---|---|---|---|
| Cancer Stem Cell (CSC) | CD44high/CD24low population; ALDH1 [2] | Reduced tumor-initiating potential [2] | TNBC Preclinical Models [2] |
| Therapy Resistance | ABCB5, SNAIL [1] [2] | Increased sensitivity to treatment [1] [2] | TNBC Preclinical Models [1] [2] |
| Persister Cell Phenotype | p65, FOXQ1, NRF2, NNMT [1] [2] | Suppression of survival and adaptation pathways [1] [2] | TNBC Preclinical Models [1] [2] |
| Epigenetic Regulator | EZH2 (both catalytic and non-catalytic axes) [1] [2] | Increased tumor immune visibility, reduced metastasis [1] [2] | TNBC Preclinical Models [1] [2] |
| Circulating Tumor Cells (CTCs) | Total CTC count, CTC clusters, mesenchymal phenotype [1] [3] | Reduced metastatic dissemination [1] [3] | Metastatic TNBC Patient (Phase 1b) [1] [3] |
Here are detailed methodologies for key experiments used to generate the data on this compound's effects.
This protocol determines the anti-proliferative effect of this compound [2].
This protocol assesses this compound's effect on cancer cell migration [2].
This protocol quantifies the effect of this compound on the CD44high/CD24low CSC subpopulation [2].
This methodology is applicable to both preclinical and clinical settings for monitoring metastatic burden [1] [3].
The following diagram illustrates the molecular mechanism of this compound and its downstream effects on cancer stemness and the tumor microenvironment.
This diagram summarizes the logical flow of this compound's action: by inhibiting the central PI3K/mTOR node, it disrupts the function of EZH2, leading to the suppression of metastasis-initiating programs and simultaneous promotion of anti-tumor mechanisms.
The data and protocols confirm this compound's role in targeting cancer stemness. Key research applications include:
The phase 1b clinical trial of paxalisib in advanced breast cancer represents a novel therapeutic approach targeting aggressive breast cancer subtypes with significant unmet need. This trial, known as ABC-Pax, investigates Kazia Therapeutics' brain-penetrant PI3K-mTOR dual inhibitor in combination with either immunotherapy or PARP inhibition for patients with metastatic triple-negative breast cancer (TNBC) or BRCA-mutation associated advanced breast cancer [1]. The scientific rationale builds upon compelling preclinical evidence demonstrating that this compound disrupts circulating tumor cell clusters and modulates the tumor immune microenvironment through epigenetic mechanisms [2]. Early clinical data from the ongoing trial shows promising efficacy, with one TNBC patient exhibiting a >50% reduction in circulating tumor cells after just one treatment cycle [3] [4] and another patient in an expanded-access program demonstrating an 86% reduction in tumor burden within three weeks of treatment [5]. This comprehensive application note details the trial methodology, mechanistic insights, and analytical protocols to support researchers and drug development professionals in implementing similar study designs and understanding the compound's potential across breast cancer subtypes.
The ABC-Pax study is a multicenter, open-label phase 1b clinical trial being conducted at three sites in Queensland, Australia: Royal Brisbane & Women's Hospital, Gold Coast University Hospital, and Sunshine Coast University Hospital [1] [2]. The trial employs a dual-arm design to evaluate this compound in combination with two different standard-of-care treatment backbones, recognizing the distinct biological subtypes of advanced breast cancer. The study plans to enroll approximately 24 patients who will receive study treatment for up to 12 months, with comprehensive safety, efficacy, and biomarker monitoring throughout the treatment period and during follow-up [1] [5]. This trial design enables efficient evaluation of this compound's therapeutic potential across multiple relevant clinical contexts while collecting critical safety and preliminary efficacy data to inform future development.
Eligibility criteria differ between the two treatment arms to align with the established indications for the combination therapies:
Arm A (this compound + olaparib): Patients must have HER2-negative stage IV breast cancer with a confirmed germline BRCA mutation and must have received prior chemotherapy in the metastatic setting [5].
Arm B (this compound + pembrolizumab + chemotherapy): Patients must have recurrent, unresectable, or metastatic TNBC with a confirmed PD-L1 combined positive score ≥10 and no prior PD-1/PD-L1 inhibitor therapy [5].
Common eligibility requirements for both arms include: age ≥18 years, life expectancy >12 weeks, at least one confirmed measurable lesion per RECIST 1.1 criteria (or iRECIST for Arm B), and an ECOG performance status of 0 or 1 [5]. These criteria ensure enrollment of appropriate patient populations while maintaining safety standards.
Table 1: this compound Combination Regimens in the Phase 1b ABC-Pax Trial
| Arm | Combination Therapy | Cohorts | This compound Dosing | Combination Agent Dosing | Treatment Cycles |
|---|---|---|---|---|---|
| A | This compound + Olaparib | Cohort 1 | 15 mg once daily | Olaparib 300 mg twice daily | 28-day cycles for up to 12 months |
| Cohort 2 | 30 mg once daily | Olaparib 300 mg twice daily | 28-day cycles for up to 12 months | ||
| B | This compound + Pembrolizumab + Chemotherapy | Cohort 1 | 15 mg once daily | Pembrolizumab 200 mg (Day 1 of each cycle) + chemotherapy* | 21-day cycles for up to 12 months |
| Cohort 2 | 30 mg once daily | Pembrolizumab 200 mg (Day 1 of each cycle) + chemotherapy* | 21-day cycles for up to 12 months |
*Chemotherapy consists of either nanoparticle albumin-bound (nab)-paclitaxel or gemcitabine/carboplatin per standard of care [5].
The trial includes dose escalation cohorts within each arm to evaluate safety and tolerability at two different this compound dose levels (15mg and 30mg daily). This design enables comprehensive assessment of the safety profile and determination of the optimal dosing for each combination regimen [5].
Table 2: Primary and Secondary Endpoints in the ABC-Pax Trial
| Endpoint Category | Specific Measures | Assessment Timing |
|---|---|---|
| Primary Endpoint | Safety and tolerability | Throughout treatment and during follow-up |
| Incidence and severity of adverse events | Baseline, each cycle, and end of treatment | |
| Dose-limiting toxicities | First treatment cycle | |
| Secondary Endpoints | Circulating tumor cell (CTC) count and characterization | Baseline, each cycle, and end of treatment |
| Immune signature profiling | Baseline, cycle 3, and end of treatment | |
| Progression-free survival (PFS) | Every 9-12 weeks until progression | |
| Overall response rate (ORR) | Every 9-12 weeks | |
| Clinical benefit rate (CBR) | Every 9-12 weeks | |
| Duration of response (DOR) | From initial response until progression | |
| Time to response (TTR) | From treatment initiation to initial response | |
| Time to progression (TTP) | From treatment initiation to progression | |
| Overall survival (OS) | Every 3 months after treatment discontinuation |
The comprehensive endpoint selection enables thorough evaluation of both clinical efficacy and pharmacodynamic effects, particularly focusing on this compound's impact on metastatic dissemination through CTC analysis and its immunomodulatory properties through immune profiling [4] [5].
This compound is an orally available, brain-penetrant small molecule inhibitor that simultaneously targets both PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) signaling pathways [3] [6]. The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently dysregulated in breast cancer through various mechanisms including PIK3CA mutations, PTEN loss, or upstream receptor activation [3]. Preclinical studies demonstrate that dual PI3K/mTOR inhibition is required to disrupt aggressive phenotypes in TNBC cells, as opposed to PI3K blockade alone [3]. This compound achieves comprehensive pathway suppression by inhibiting key nodes in this signaling cascade, leading to downstream effects on multiple cellular processes essential for tumor growth and metastasis.
The molecular interactions between this compound and the PI3K/mTOR pathway components can be visualized through the following signaling pathway diagram:
A key mechanistic innovation of this compound therapy involves its impact on epigenetic regulation through disruption of EZH2 (Enhancer of Zeste Homolog 2) function [2]. EZH2 serves as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which typically mediates gene silencing through histone H3 lysine 27 trimethylation (H3K27me3) [3]. Research led by Professor Sudha Rao at QIMR Berghofer demonstrated that this compound-mediated dual PI3K/mTOR inhibition disrupts both the repressive function of EZH2 (via p85β–EZH2–H3K27me3 axis) and its transcriptional activation function (via EZH2–NF-κB) [3] [2]. This dual modulation of EZH2 activity results in fundamental changes in cancer cell biology, including:
Reduced mesenchymal phenotype: this compound promotes mesenchymal-to-epithelial transition in circulating tumor cells, making them less invasive and potentially more susceptible to immune surveillance and conventional therapies [3] [4].
Enhanced immune recognition: By modulating EZH2 function, this compound increases tumor cell visibility to the immune system, potentially overcoming a key mechanism of immunotherapy resistance [2].
Suppression of cancer stemness: Treatment downregulates markers associated with cancer stem cells including ALDH1, SNAIL, and ABCB5, potentially reducing tumor initiation capacity and therapy resistance [3].
This compound demonstrates significant effects on the tumor immune microenvironment, which underlies its synergistic activity when combined with immunotherapy agents like pembrolizumab [3] [2]. Preclinical studies have shown that this compound treatment alters the immune landscape by reducing exhausted T cells, regulatory T cells (Tregs), and protumor innate immune populations such as mast cells [3]. Additionally, the combination of this compound with immunotherapy has been shown to reinvigorate immune cells, enhancing their antitumor activity [2]. These immunomodulatory effects create a more favorable microenvironment for immune-mediated tumor control and contribute to the disruption of CTC clusters, which are known to be highly effective at evading immune surveillance and seeding metastatic lesions [3] [4].
The ABC-Pax trial incorporates a sophisticated liquid biopsy digital pathology platform developed by QIMR Berghofer researchers to enable real-time monitoring of treatment response through blood samples [1] [2]. This approach represents a significant advancement in precision medicine, offering a non-invasive method to track cancer and immune cell dynamics throughout treatment. The detailed protocol for CTC analysis involves:
Blood Collection and Processing: Peripheral blood samples (10-20mL) are collected in specialized cell preservation tubes at baseline, each treatment cycle, and at end of treatment. Samples are processed within 24-48 hours of collection using density gradient centrifugation to isolate peripheral blood mononuclear cells (PBMCs) [3] [4].
CTC Enrichment and Identification: Enriched cell fractions are labeled with antibodies against epithelial cell adhesion molecule (EpCAM) and other epithelial markers, along with negative selection using CD45 to exclude hematopoietic cells. CTCs are identified based on positive staining for epithelial markers, negative staining for CD45, and morphological characteristics using automated digital pathology platforms [3] [7].
CTC Cluster Analysis: Clusters are defined as aggregates of ≥2 CTCs, with particular focus on larger clusters (≥3 cells) due to their enhanced metastatic potential. Cluster dissociation is quantified by comparing the ratio of single CTCs to cluster-bound CTCs before and after treatment [7].
Phenotypic Characterization: Immunofluorescence staining for mesenchymal markers (vimentin, N-cadherin) and epithelial markers (E-cadherin, cytokeratins) enables classification of CTCs along the epithelial-mesenchymal spectrum. This allows assessment of treatment-induced shifts toward less aggressive epithelial phenotypes [3] [4].
The following workflow diagram illustrates the comprehensive liquid biopsy analysis process:
Recent research collaborations have developed an ex vivo assay to directly evaluate this compound's effect on CTC clusters from patient blood samples [7]. This methodology provides direct evidence of drug activity and serves as a complementary approach to clinical trial investigations:
Patient Sample Collection: Blood samples are collected from patients with stage IV HER2-positive metastatic breast cancer or TNBC using cell preservation tubes to maintain cell viability and integrity during transport [7].
Ex Vivo Drug Treatment: Whole blood or isolated PBMCs are treated with this compound at clinically relevant concentrations (10-1000 nM) for 24-48 hours under controlled culture conditions. Vehicle-treated samples serve as negative controls [7].
Cluster Disruption Quantification: Following treatment, samples are processed for CTC analysis as described above. Cluster disruption is quantified by comparing the number and size distribution of CTC clusters in treated versus control samples. Complete disruption is defined as absence of clusters containing ≥3 cells [7].
Statistical Analysis: Results are analyzed using appropriate statistical methods (e.g., paired t-tests, ANOVA) with significance defined as p<0.05. Effect size is calculated to determine biological relevance [7].
This ex vivo approach demonstrated that this compound monotherapy achieved complete (100%) disruption of large CTC clusters (≥3 cells) in stage IV HER2-positive breast cancer samples, highlighting its potential across multiple breast cancer subtypes [7].
Comprehensive analysis of the tumor immune microenvironment is incorporated into the ABC-Pax trial to elucidate mechanistic aspects of treatment response and resistance:
Multicolor Flow Cytometry: PBMCs and tumor tissue samples (when available) are analyzed using high-parameter flow cytometry (12+ colors) to characterize immune cell populations, including T cell subsets (CD4+, CD8+, Tregs), NK cells, B cells, monocytes, and granulocytes [3].
T Cell Exhaustion Markers: Expression of exhaustion markers (PD-1, TIM-3, LAG-3, TIGIT) on T cells is quantified to assess the immunomodulatory effects of this compound combinations [3] [2].
Cytokine Profiling: Multiplex cytokine arrays are used to measure plasma levels of key cytokines (IFN-γ, TNF-α, IL-6, IL-10, etc.) at baseline and during treatment to evaluate systemic immune responses [2].
Immunohistochemistry: Tumor biopsy samples (when available) are stained for CD8, CD4, FoxP3, PD-L1, and other relevant markers to assess tumor-infiltrating lymphocytes and immune contexture [3].
Early data from the ongoing phase 1b trial and expanded-access cases demonstrate promising efficacy signals for this compound-based combinations in advanced breast cancer:
Table 3: Summary of Early Efficacy Data with this compound in Advanced Breast Cancer
| Patient Population | Regimen | Treatment Duration | Key Efficacy Findings | Source |
|---|---|---|---|---|
| 61-year-old woman with metastatic TNBC (lung metastases) | This compound + pembrolizumab + chemotherapy | 21 days (1 cycle) | >50% reduction in total CTC count; Comparable reduction in CTC clusters; Reduction in mesenchymal phenotype of remaining CTCs | [3] [4] |
| Patient >40 years with metastatic TNBC (bone, lung metastases) | This compound + pembrolizumab + chemotherapy (expanded access) | 3 weeks | 86% reduction in tumor burden on imaging; Significant clinical improvement | [5] |
| Stage IV HER2-positive breast cancer (ex vivo study) | This compound monotherapy | 24-48 hours (ex vivo) | Complete (100%) disruption of CTC clusters (≥3 cells); Statistically significant reduction in single CTCs | [7] |
These early findings suggest that this compound combinations may produce rapid therapeutic effects with significant impact on both metastatic dissemination (as measured by CTC reduction) and traditional tumor burden metrics [3] [4] [5]. The consistency between ex vivo observations and clinical outcomes strengthens the mechanistic rationale for this compound in advanced breast cancer management.
While the current phase 1b trial focuses on TNBC and BRCA-mutated advanced breast cancer, emerging evidence suggests potential utility of this compound across multiple breast cancer subtypes:
Triple-Negative Breast Cancer: The combination of this compound with immunotherapy and chemotherapy addresses key resistance mechanisms in TNBC, particularly the mesenchymal phenotype and immune evasion capabilities that limit current treatment options [3] [2]. The significant early reductions in CTCs and tumor burden observed in TNBC patients support further development in this challenging subtype [3] [4] [5].
HER2-Positive Breast Cancer: Ex vivo data demonstrating complete disruption of CTC clusters in HER2-positive disease suggests potential applications in this subtype, particularly for patients who develop resistance to HER2-targeted therapies [7]. The brain-penetrant properties of this compound may be especially relevant for HER2-positive breast cancer, which has a propensity for central nervous system metastasis [6].
Hormone Receptor-Positive Breast Cancer: Although not currently included in the trial, the central role of PI3K signaling in hormone receptor-positive breast cancer and the development of treatment resistance suggests potential utility in this subtype, particularly in combination with CDK4/6 inhibitors or endocrine therapies [3].
Based on the emerging data and mechanistic insights, several future development directions appear promising for this compound in advanced breast cancer:
Biomarker Development: Ongoing analyses aim to identify predictive biomarkers for patient selection, potentially including PI3K pathway activation signatures, EZH2 expression levels, or baseline CTC characteristics [3] [4].
Novel Combination Strategies: Preclinical evidence suggests synergy between this compound and various immunotherapeutic approaches beyond PD-1 inhibition, supporting exploration of additional combination strategies [2].
Central Nervous System Metastases: The brain-penetrant properties of this compound warrant specific investigation in breast cancer patients with brain metastases, a population with limited treatment options and poor prognosis [6].
Earlier Treatment Settings: The potential to suppress metastatic dissemination suggests that this compound-based combinations might provide greater benefit in earlier disease stages, potentially in the neoadjuvant or adjuvant settings [3] [4].
The phase 1b trial of this compound in advanced breast cancer represents a compelling example of translational drug development, with strong mechanistic rationale supported by emerging clinical evidence. The dual inhibition of PI3K and mTOR pathways, combined with epigenetic modulation of EZH2 function, positions this compound as a promising therapeutic agent capable of addressing key resistance mechanisms in aggressive breast cancer subtypes. The incorporation of sophisticated liquid biopsy technologies and comprehensive biomarker analyses in the trial design enables real-time monitoring of treatment response and provides valuable insights into drug mechanism of action. Early clinical data demonstrating rapid reductions in circulating tumor cells and tumor burden, combined with ex vivo evidence of CTC cluster disruption across breast cancer subtypes, suggests potential for meaningful clinical impact in a patient population with limited treatment options. As trial enrollment continues and additional data emerge, this compound-based combinations may offer a novel approach to suppress metastatic progression and improve outcomes for patients with advanced breast cancer.
| Context / Patient Population | Established MTD | Key Dose-Limiting Toxicities (DLTs) | Clinical Trial Identifier |
|---|---|---|---|
| Brain Metastases (with concurrent radiotherapy) | 45 mg/day [1] [2] | Grade 3 nausea/vomiting; Grade 4 enterocolitis and neutropenia [1] | NCT04192981 [3] [1] |
| Newly Diagnosed Glioblastoma (monotherapy) | 60 mg/day [4] [5] [6] | Not specified in results; overall safety profile included hyperglycemia, mucositis, and rash [7] [4] [6] | NCT03522298 [5] [6] [8] |
| Pediatric Patients (with DIPG/DMG) | 27 mg/m² (approx. 80% of adult MTD) [7] | Grade 3 hyperglycemia, mucositis, and rash [7] | Information not in search results |
The MTD for this compound was determined through structured phase I clinical trials using standard oncology trial designs. The methodologies and key outcomes for the two primary adult indications are detailed below.
This study established the MTD for this compound when combined with cranial radiation for patients with solid tumor brain metastases or leptomeningeal disease harboring PI3K pathway mutations [1] [2].
This study determined the MTD for this compound as an adjuvant monotherapy following initial chemoradiation in patients with newly diagnosed, unmethylated MGMT promoter glioblastoma [4] [5] [6].
The rationale for investigating this compound in these settings is based on its ability to target a key pathway in tumor growth and its penetration into the central nervous system, as illustrated below.
The toxicities observed in this compound dose-escalation studies are consistent with the class effects of PI3K/mTOR inhibitors. The most frequent grade 3 or 4 adverse events attributed to the drug include [7] [1] [6]:
These toxicities were dose-dependent and served as the primary DLTs defining the MTD across different studies [7] [1]. Patients with diabetes or pre-diabetes treated with metformin were typically excluded from these trials [5] [8].
Subsequent research has evaluated this compound in larger confirmatory trials. Notably, the drug was investigated in the GBM AGILE platform trial (NCT03970447). However, in the final primary analysis, this compound did not demonstrate a statistically significant overall survival benefit over the standard of care in either the newly diagnosed unmethylated or recurrent glioblastoma patient populations [9].
| Question | Answer |
|---|---|
| What is the hematocrit effect? | It refers to bias in quantitative DBS analysis caused by variations in blood viscosity and spot formation on filter paper due to differing hematocrit levels [1]. |
| Does hematocrit affect Paxalisib DBS analysis? | A specific 2025 study concluded that hematocrit had no effect on DBS this compound concentrations in its validated method [2]. |
| Why is the hematocrit effect a major concern? | It is a complex issue that can cause significant quantitation bias and is considered a primary factor limiting the widespread application of DBS analysis [3] [4]. |
| What are the main components of the hematocrit effect? | The effect comprises four main types of bias: recovery, matrix effects, spot size/homogeneity variation, and distribution bias [3]. |
Even if your target analyte (like this compound) is not affected, evaluating the hematocrit effect is a standard part of DBS method validation. The following workflow provides a systematic strategy for investigating this critical parameter.
This protocol is adapted from established methodologies for comprehensively evaluating the hematocrit effect [3].
Sample Preparation
DBS Creation and Processing
Analysis and Data Interpretation
If your evaluation confirms a hematocrit effect, consider these strategies to manage or correct the bias [1] [4].
| Strategy | Description | Key Consideration |
|---|---|---|
| Whole-Spot Analysis [1] | Analyzing the entire blood spot eliminates bias related to spot size and homogeneity. | Requires precise blood volume application. |
| Volumetric Absorptive Microsampling (VAMS) [1] | Devices that absorb a fixed volume of blood independently of hematocrit. | A modern alternative to traditional DBS cards. |
| Hematocrit Measurement & Correction | Measure Hct directly from the DBS and apply a mathematical correction. | Methods include potassium measurement or image analysis [5]. |
| Use of Appropriate Internal Standards | Stable-isotope-labeled internal standards can compensate for Hct-related matrix effects and recovery bias [3]. | Crucial for a robust LC-MS/MS method. |
The table below compares two recently validated analytical methods for quantifying this compound in biological samples from mouse studies.
| Parameter | HPLC-UV Method (Mouse Plasma) [1] | LC-MS/MS Method (Mouse Dried Blood Spots) [2] |
|---|---|---|
| Sample Matrix | Mouse plasma | Mouse dried blood spots (DBS) |
| Extraction Method | Liquid-liquid extraction (LLE) with ethyl acetate [1] | Liquid-liquid extraction (LLE) from DBS discs [2] |
| Internal Standard | Filgotinib [1] | Dasatinib [2] |
| Chromatographic Column | Symmetry C18 (250 × 4.6 mm, 5.0 μm) [1] | Chromolith RP-18 end cap (100 × 4.6 mm) [2] |
| Run Time | 10 minutes [1] | 2.5 minutes [2] |
| Retention Time (this compound) | 6.5 minutes [1] | ~2.13 minutes [2] |
| Detection | UV at λmax 280 nm [1] | MS/MS; ion transition: m/z 383.2 → 309.1 [2] |
| Calibration Curve Range | 111 - 4,989 ng/mL [1] | 1.24 - 3,762 ng/mL [2] |
Here are the detailed workflows for the two main sample preparation and analysis methods.
This workflow outlines the method for extracting this compound from mouse plasma and analyzing it via HPLC-UV.
This workflow is for a faster LC-MS/MS method using dried blood spots, which minimizes blood sample volume.
Q1: Which extraction solvent is recommended for recovering this compound from plasma?
Q2: My analytical run time is too long. Are there faster alternatives to HPLC-UV?
Q3: Does the hematocrit level affect the quantification of this compound from dried blood spots?
Q4: What is a suitable internal standard for this compound bioanalysis?
Q5: What are the key validation parameters my method should meet?
| Question | Answer & Troubleshooting Tip |
|---|
| What is a validated HPLC-UV method for paxalisib in mouse plasma? | Answer: A method uses a Symmetry C18 (250 x 4.6 mm, 5.0 µm) column at 40°C with a gradient of 10 mM ammonium formate and acetonitrile at 0.8 mL/min. This compound elutes at ~6.5 min [1]. Troubleshooting: If retention times shift, check the mobile phase pH and column temperature stability. | | How is this compound extracted from plasma? | Answer: Liquid-liquid extraction (LLE) with ethyl acetate is effective [1]. Troubleshooting: Low recovery may indicate poor solvent mixing or plasma matrix effects. Ensure vigorous shaking and check the pH; a slight adjustment may improve extraction efficiency. | | What are the key stability parameters to test? | Answer: Method validation requires testing stability under various conditions, including freeze-thaw cycles and short-term bench-top storage [1]. Always use spiked quality control (QC) samples at low, mid, and high concentrations for these tests [2]. | | How can I ensure my method is specific for this compound? | Answer: Demonstrate that the this compound peak has no interference from the blank plasma matrix. Using a photo-diode array (PDA) detector to check peak purity is highly recommended [2]. |
This protocol is adapted from a published method for the quantification of this compound in mouse plasma, which has been validated according to regulatory guidelines [1].
The table below summarizes the core parameters for the HPLC-UV analysis.
| Parameter | Specification |
|---|---|
| HPLC System | Standard HPLC system with auto-sampler, column oven, and PDA/UV detector. |
| Column | Symmetry C18 (250 x 4.6 mm, 5.0 µm) [1]. |
| Column Temperature | 40°C [1]. |
| Mobile Phase | A: 10 mM Ammonium Formate (aqueous) B: Acetonitrile [1]. | | Gradient Program | Time (min) → %B: Varies during the run (e.g., start with a low %B, increase to elute this compound, then re-equilibrate). | | Flow Rate | 0.8 mL/min [1]. | | Injection Volume | 20 µL [1]. | | Detection Wavelength | 280 nm [1]. | | Approximate Run Time | 10 minutes [1]. |
For a method to be considered validated, it must meet predefined performance characteristics. The following table lists key parameters and typical acceptance criteria based on regulatory guidelines [2] [3].
| Validation Parameter | Protocol & Acceptance Criteria |
|---|
| Linearity & Range | Protocol: Analyze a minimum of 6-9 non-zero standards across the range (e.g., 111 - 4,989 ng/mL for this compound) [1]. Acceptance: Correlation coefficient (r) ≥ 0.999 [3]. | | Accuracy | Protocol: Analyze QC samples at 3 levels (low, mid, high) in replicates (n≥5). Calculate % recovery of the known concentration [2]. Acceptance: Recovery within 98-102% [3]. | | Precision | Protocol: • Repeatability (Intra-day): Analyze replicates (n≥6) at 100% concentration in one session [2]. • Intermediate Precision (Inter-day): Different analyst, different day, different instrument [2]. Acceptance: RSD < 2% (Repeatability), RSD < 3% (Intermediate) [3]. | | Specificity | Protocol: Analyze blank plasma from at least 6 different sources to confirm no interference at the retention times of the analyte and IS [2]. | | Stability | Protocol: Analyze QC samples after specific conditions (e.g., freeze-thaw cycles, benchtop storage, long-term frozen). Compare with freshly prepared standards [1]. Acceptance: The mean concentration should be within ±15% of the nominal value [2]. |
The experimental workflow for sample preparation, analysis, and data validation can be visualized as follows:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Inefficient extraction; analyte degradation | Optimize LLE solvent volume, mixing time, or pH. Check sample stability on the benchtop [4]. |
| Poor Peak Shape | Column degradation; incompatible mobile phase; silanol interactions | Condition the column properly. Use mobile phase additives (e.g., formate buffer) to mask silanol groups and improve peak shape. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, flow rate, or temperature | Ensure mobile phase is thoroughly mixed and degassed. Verify column oven temperature stability. Check for pump leaks or inconsistencies. |
| Signal Drift or Noise | Contaminated column or detector cell; mobile phase issues | Flush the column. Clean the detector flow cell. Use high-purity reagents and fresh mobile phases. |
Q: What are the primary mechanisms of resistance to paxalisib combinations?
Q: How can we experimentally model and assess resistance to this compound combinations?
Q: Are there biomarkers that can predict response or resistance?
The tables below summarize key experimental details from recent studies on this compound combinations.
Table 1: Clinical Trial Data for this compound Combinations
| Cancer Type | Combination Therapy | Phase | Key Findings / Mechanism | Reference |
|---|---|---|---|---|
| Solid Tumor BM/LM (with PI3K pathway alterations) | This compound + Radiation Therapy (RT) | I | Established MTD of 45 mg/day; 72% of evaluable patients achieved partial CNS response [4]. | |
| Metastatic TNBC | This compound + Pembrolizumab + Chemotherapy | Ib | >50% reduction in CTCs and CTC clusters after one cycle; reduction in mesenchymal phenotype of CTCs [3]. | |
| H3K27-altered DMG/DIPG | This compound + ONC201 | II (Ongoing) | Preclinical rationale: PI3K/Akt inhibition counteracts metabolic adaptation to ONC201 [1]. |
Table 2: Preclinical Models for Investigating Resistance
| Experimental Model | Cancer Type | Treatment Combination | Key Readouts |
|---|---|---|---|
| Patient-derived DIPG neurospheres [1] | Diffuse Midline Glioma | ONC201 + this compound | Cell proliferation (Resazurin assay), Apoptosis (Annexin-V FITC), Colony formation (Soft agar), Protein expression (Western blot) |
| Preclinical TNBC models [2] | Triple-Negative Breast Cancer | This compound + Anti-PD-1 (e.g., Pembrolizumab) | Tumor volume, Survival, Immune cell infiltration (CD4+/CD8+ T cells by flow cytometry), Tumor microenvironment remodeling |
The following diagrams illustrate the key molecular interactions and resistance mechanisms discussed in the research.
Diagram 1: Overcoming Metabolic Adaptation in Glioma. ONC201 causes mitochondrial damage, leading to energy stress. In a resistance mechanism, this triggers metabolic adaptation via PI3K/Akt signaling. This compound targets this pathway to restore sensitivity [1].
Diagram 2: Synergy with Immunotherapy in TNBC. This compound remodels the immunosuppressive tumor microenvironment (TME) by inhibiting the PI3K/mTOR pathway and modulating EZH2. This enhances T-cell infiltration and synergizes with checkpoint inhibitors to reduce metastasis (CTCs) [2] [3].
Challenge: Lack of Efficacy in In Vivo Models
Challenge: Differentiating PI3K vs. Dual PI3K/mTOR Inhibition
The combination of ONC201 and Paxalisib is a promising strategy to overcome treatment resistance in Diffuse Intrinsic Pontine Glioma (DIPG). The mechanism involves a sequential disruption of cancer cell metabolism, where this compound blocks a key adaptive survival pathway activated by ONC201 [1].
The table below summarizes the core targets and effects of each drug:
| Drug | Primary Molecular Targets | Mechanism of Action in DIPG | Key Outcome |
|---|---|---|---|
| ONC201 | Mitochondrial protease ClpP; Dopamine receptor D2 (DRD2) [1] | Potent ClpP agonist that drives proteolysis of electron transport chain (ETC) and tricarboxylic acid (TCA) cycle proteins [1]. | Disrupts mitochondrial energy homeostasis, depletes ATP, and induces integrated stress response and apoptosis [1]. |
| This compound | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR [2] [3] | Brain-penetrant inhibitor of the PI3K/Akt signaling pathway [1] [2]. | Suppresses metabolic adaptation and counteracts resistance to ONC201; inhibits tumor cell proliferation and survival [1]. |
This therapeutic strategy is the basis for the ongoing phase II clinical trial NCT05009992 [1] [4].
Here are detailed methodologies for critical experiments cited in the literature, which you can adapt in your own research.
This protocol is used to determine the sensitivity of DIPG cells to ONC201 and the effect of this compound on metabolic adaptation [1].
This flow cytometry-based assay quantifies ONC201-induced apoptosis and how this compound enhances cell death [1].
This protocol confirms the on-target effects of both drugs by analyzing protein expression and phosphorylation [1].
Q1: Our DIPG models show variable sensitivity to ONC201 monotherapy. What could be the reason?
Q2: We are not observing a strong synergistic effect between ONC201 and this compound. What should we check?
Q3: How can we model the tumor microenvironment in our in vitro experiments?
The following diagrams, generated using Graphviz, illustrate the core mechanism and a key experimental workflow.
| Biomarker / Alteration | Cancer Context | Association with this compound Sensitivity | Key Supporting Evidence |
|---|---|---|---|
| PIK3CA Mutation (e.g., p.E545K) | Solid Tumor Brain Metastases (Breast, etc.) [1] [2] [3] | Predictive of Sensitivity | Robust CNS response when combined with radiotherapy; ctDNA VAF reduction correlated with radiographic response [1] [2]. |
| PI3K Pathway Alterations (PIK3CA, PTEN loss, INPP4B, etc.) [1] | Solid Tumor Brain Metastases & Leptomeningeal Disease | Predictive of Sensitivity | Clinical trial eligibility based on these alterations; combination with radiotherapy showed promising activity [1] [4]. |
| Unmethylated MGMT Promoter | Newly Diagnosed Glioblastoma [5] | Predictive of Sensitivity | Significant overall survival benefit (15.54 vs. 11.89 months) over standard of care in phase 2/3 trial [5]. |
| H3K27M Mutation (e.g., DIPG/DMG) [6] | Diffuse Intrinsic Pontine Glioma (DIPG/DMG) | Predictive of Sensitivity in Combination | Preclinical data shows combination with ONC201 counteracts metabolic resistance; clinical trial ongoing (NCT05009992) [6]. |
| Recurrent Disease | Recurrent Glioblastoma [5] [7] | Associated with Resistance | No overall survival benefit was observed compared to standard of care in the GBM AGILE trial [5] [7]. |
For researchers aiming to validate this compound sensitivity in models, the following core methodologies from recent publications can serve as a guide.
This protocol is used to determine the effect of this compound on cellular growth and proliferation [6].
This method quantifies this compound-induced cell death [6].
This clinical protocol assesses PI3K pathway alteration concordance and treatment response dynamically [1].
The diagram below illustrates the mechanism of action of this compound and a generalized workflow for experimental assessment of sensitivity.
Q1: What is the recommended dose of this compound for combination with radiotherapy in clinical studies? The maximum tolerated dose (MTD) for this compound in combination with whole brain radiotherapy (30 Gy in 10 fractions) has been established as 45 mg daily. This dose was determined in a phase I trial (NCT04192981) for patients with PI3K-altered brain or leptomeningeal metastases [2] [3].
Q2: My in vitro model has a PTEN loss-of-function alteration but not a PIK3CA mutation. Will it be sensitive to this compound? PTEN loss is a recognized PI3K pathway alteration that was included in clinical trials for this compound plus radiotherapy, suggesting it is a potential biomarker for sensitivity [1]. However, preclinical evidence from other cancer types suggests that the presence of additional pathway mutations (e.g., in RAS genes) can confer resistance [8]. Empirical validation in your specific model is recommended.
Q3: Besides genetic markers, what other factors can influence this compound response? The disease context is critical. Recent data from the GBM AGILE trial shows that this compound provides a significant survival benefit in newly diagnosed glioblastoma with an unmethylated MGMT promoter, but shows no efficacy in recurrent glioblastoma [5] [7]. This underscores that the treatment line and tumor microenvironment can drastically impact outcomes.
Q1: Is there a direct link between TP53 mutations and paxalisib resistance?
Q2: How does TP53 mutation status affect a common combination therapy involving this compound?
Q3: What is the underlying mechanism by which mutant p53 causes therapy resistance?
For researchers investigating the relationship between p53 status and drug response like this compound, here is a detailed experimental workflow.
1. Molecular Analysis of TP53 Status Determining the TP53 status is crucial for correlating with drug response data.
2. In Vitro Drug Sensitivity Assays These assays test the direct effect of drugs on cell viability and growth.
3. Analyzing Resistance Mechanisms via Western Blotting
| Protein Target | Biological Significance | Rationale in This Context |
|---|---|---|
| Phospho-Akt (Ser473) | Active, phosphorylated form of Akt | Marker for PI3K/Akt pathway activity; expect decreased levels with effective this compound treatment [2] [1]. |
| Total Akt | Overall levels of Akt protein | Loading control for Phospho-Akt. |
| ClpP | Mitochondrial protease | ONC201 is a potent ClpP agonist; monitor its expression as a marker of ONC201 engagement [2]. |
| Mutant p53 | Oncogenic gain-of-function protein | Confirm expression and stability in TP53-mutated models [3]. |
The following diagram synthesizes the current understanding of how TP53 mutations and the PI3K/Akt pathway interact to influence treatment resistance, particularly in the context of the ONC201 and this compound combination therapy.
This compound is a brain-penetrant inhibitor of the PI3K/Akt/mTOR pathway, which is implicated in cancer cell metabolism and survival [1] [2]. While the search results do not detail this compound's direct effect on ROS, the pathway it inhibits is known to interact with cellular stress responses. The following diagram illustrates the conceptualized signaling context based on its mechanism and related research.
This model is supported by a study investigating ONC201 (a mitochondrial disruptor) in diffuse intrinsic pontine glioma (DIPG). The study found that ONC201-induced mitochondrial disruption and ROS production could activate pro-survival PI3K/Akt signaling as a metabolic adaptation. The addition of this compound counteracted this adaptation, restoring sensitivity to ONC201 [1]. This suggests this compound's potential role in managing a cancer cell's adaptive response to ROS-related stress.
The table below summarizes primary efficacy data from the Phase 2/3 GBM AGILE study, which is central to understanding this compound's clinical performance.
| Patient Population | This compound Median OS (Months) | Control Arm Median OS (Months) | Hazard Ratio (HR) & Probability |
|---|---|---|---|
| Newly Diagnosed Unmethylated (Secondary Analysis) | 15.54 [3] [4] | 11.89 (Concurrent SOC) [3] [4] | 3.8-month OS improvement [3] |
| Newly Diagnosed Unmethylated (Primary Analysis) | 14.77 [5] | 13.84 (Cumulative Control) [5] | HR: 0.89; P(HR<1.00): 0.72 [5] |
| Recurrent Glioblastoma | 8.05 [5] [4] | 9.69 (SOC) [4] | HR: 1.25; P(HR<1.00): 0.076 [5] |
Abbreviations: OS, overall survival; SOC, standard of care.
This compound was well-tolerated in the newly diagnosed unmethylated population with no new safety signals observed [5] [4]. The U.S. FDA has indicated that the OS data could support a standard approval pathway, and a pivotal Phase 3 study is being planned [3].
For researchers designing experiments around this compound and ROS, below are generalized protocols for key in vitro assays. Specific details like cell line, dosage, and timing should be optimized for your research model.
Q1: In our models, this compound does not show a significant effect on ROS levels. What could be the reason?
Q2: We are considering a combination of this compound with a mitochondrial disruptor like ONC201. What is the preclinical rationale and how should we design the experiment?
Q3: What are the critical controls for in vitro experiments with this compound?
This compound (formerly GDC-0084) is an investigational small-molecule inhibitor designed to target the PI3K/AKT/mTOR signaling pathway, which is activated in most glioblastoma cases [1] [2]. Its key differentiating feature is its engineered ability to cross the BBB, a major hurdle in treating brain tumors [3] [1] [4].
The diagram below illustrates the core structure and BBB-penetrating design concept of this compound, which is based on a pyrimidine scaffold.
While this compound is designed for brain penetration, its delivery can be influenced by several biological and experimental factors. Understanding these is crucial for troubleshooting variability in your experiments.
The table below outlines key factors and their potential impact.
| Factor | Description & Impact on Variability | Relevant Evidence |
|---|---|---|
| Tumor Heterogeneity | BBB integrity varies. Contrast-enhancing regions often have a compromised BBB, while infiltrative tumor regions may have an intact barrier, leading to uneven drug distribution [3]. | Preclinical data shows this compound achieves high CNS concentrations on average, but distribution within a heterogeneous tumor may not be uniform [1]. |
| Drug Formulation & Dosing | The specific salt form, excipients, and dosing schedule (e.g., fasting vs. fed state) can influence solubility, bioavailability, and ultimately, the concentration that reaches the brain. | While not specified for this compound, these are well-known sources of variability in pre-clinical and clinical pharmacokinetics for all small molecules. |
| Animal Model Selection | The choice of model (e.g., orthotopic vs. subcutaneous, murine vs. humanized) can significantly impact BBB physiology, tumor vasculature, and drug penetration results. | Preclinical efficacy was demonstrated in mouse models, but the absolute drug concentration can vary between models [1]. |
To assess and account for BBB penetration in your studies, here are established methodologies cited in the literature.
A standard method is to conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models.
If variability or insufficient penetration is a concern, consider these adjunct strategies being explored in the field:
The core of a reliable bioanalytical method is its validation parameters. The table below summarizes the key characteristics of three validated methods for quantifying this compound in mouse biological matrices.
| Parameter | LC-MS/MS (Mouse Plasma) [1] | LC-MS/MS (Dried Blood Spots) [2] | HPLC-UV (Mouse Plasma) [3] |
|---|---|---|---|
| Detection Method | Tandem Mass Spectrometry | Tandem Mass Spectrometry | Ultraviolet Detection |
| Sample Matrix | Mouse Plasma | Mouse Dried Blood Spots (DBS) | Mouse Plasma |
| Linearity Range | 1.39 - 2,287 ng/mL [1] | 1.24 - 3,762 ng/mL [2] | 111 - 4,989 ng/mL [3] |
| Internal Standard | Filgotinib [1] | Dasatinib [2] | Filgotinib [3] |
| Sample Preparation | Liquid-Liquid Extraction [1] | Liquid-Liquid Extraction from DBS discs [2] | Liquid-Liquid Extraction (Ethyl acetate) [3] |
| Chromatographic Column | Atlantis dC18 column [1] | Chromolith RP-18 end cap (100 × 4.6 mm) [2] | Symmetry C18 (250 × 4.6 mm, 5.0 μm) [3] |
| Mobile Phase | 10 mM Ammonium Formate : Acetonitrile (30:70, v/v) [1] | Information not specified in abstract | Gradient of 10 mM Ammonium Formate and Acetonitrile [3] |
| Flow Rate | 0.7 mL/min [1] | 0.80 mL/min [2] | 0.8 mL/min [3] |
| Run Time | 2.5 min [1] | 2.50 min [2] | 10 min [3] |
| Retention Time (this compound) | 1.21 min [1] | ~2.13 min [2] | 6.5 min [3] |
| MS/MS Transitions (m/z) | 383.25 → 309.20 [1] | 383.2 → 309.1 [2] | Not Applicable |
| Detection Wavelength | Not Applicable | Not Applicable | 280 nm [3] |
Here are the detailed experimental protocols and common troubleshooting points based on the validated methods.
This method is characterized by its high sensitivity and rapid run time.
Sample Preparation (Liquid-Liquid Extraction)
Chromatographic Separation
Mass Spectrometric Detection
The following diagram illustrates the complete workflow from sample to result:
Q1: My method sensitivity is insufficient for low concentrations. What can I optimize?
Q2: What are the key advantages of using LC-MS/MS over HPLC-UV for this compound quantification? The choice of detection method involves a trade-off between sensitivity, speed, and accessibility.
Q3: The hematocrit level can affect the quantification in Dried Blood Spot methods. Was this investigated?
Q4: How was the precision and accuracy of these methods demonstrated?
What is the core mechanism by which paxalisib optimizes the TME for immunotherapy? this compound is a brain-penetrant, small-molecule inhibitor that simultaneously targets PI3K and mTOR. This dual inhibition remodels the immunosuppressive TME by reducing the population and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while simultaneously increasing the infiltration and activation of cytotoxic CD8+ and helper CD4+ T cells [1] [2]. This reprogramming creates a more permissive environment for immune checkpoint inhibitors to function.
Why is dual PI3K/mTOR inhibition with this compound considered advantageous over PI3K-only inhibition? Preclinical evidence indicates that dual targeting of both PI3K and mTOR is necessary to effectively inhibit cancer cell proliferation and migration, and to remodel the TME. Inhibition of PI3K alone has been shown to be insufficient for achieving these effects [1].
In which cancer types has this combination shown promising results? Promising preclinical and early clinical data exists for triple-negative breast cancer (TNBC) and glioblastoma (GBM). Research is ongoing in other solid tumors, particularly those with an intact RB pathway where CDK4/6 inhibitors are also being explored [1] [3].
What are the key challenges in translating in vitro synergy to in vivo efficacy? A primary challenge is achieving sufficient drug exposure and free concentration in the target tissue (e.g., the brain). For instance, a study noted that despite in vitro synergy, combining this compound with ribociclib did not significantly improve survival in medulloblastoma-bearing mice, highlighting the difficulty of translation [3]. Thorough pharmacokinetic (PK) studies, including brain tissue binding assays, are crucial [3].
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Lack of synergistic effect *in vitro* | Incorrect drug dosing or timing. The immune component is missing (e.g., using only tumor cells). | Perform dose-response matrix assays (e.g., BRAID analysis) to find optimal synergy [3]. Co-culture tumor cells with immune cells (e.g., T cells) to model the TME. |
| Poor efficacy *in vivo* | Inadequate blood-brain barrier penetration (for CNS tumors). Insufficient drug exposure or rapid clearance. Off-target toxicity limiting dosing. | Verify brain penetration through PK studies [3]. Formulate drugs to improve bioavailability. Conduct MTD (Maximum Tolerated Dose) studies for combination therapies [3]. |
| High variability in TME immune cell analysis | Inconsistent tumor processing for flow cytometry. Poorly validated antibody panels for immune cell staining. | Use standardized, gentle dissociation protocols for tumors. Implement a rigorously validated antibody panel for identifying T cell subsets (CD4+, CD8+), Tregs (CD4+ FoxP3+), and MDSCs (CD11b+ Gr-1+). |
The following table summarizes key quantitative data from recent studies on this compound in the TME.
| Metric | Experimental Model | Result / Value | Citation |
|---|---|---|---|
| T cell Infiltration | TNBC Preclinical Model | Increased CD8+ and CD4+ T cell infiltration and activation in TME [1] | [1] |
| Tumor Growth Inhibition | TNBC Preclinical Model | Synergistic antitumor activity with pembrolizumab; robust tumor regression and prolonged survival [1] | [1] |
| Circulating Tumor Cells (CTCs) | Metastatic TNBC Patient (Phase 1b) | >50% reduction in total CTCs and CTC clusters after one treatment cycle [4] | [4] |
| Lack of Survival Benefit | Medulloblastoma Preclinical Model | Combination of this compound and ribociclib did not improve survival compared to ribociclib alone [3] | [3] |
This protocol is based on the studies that demonstrated this compound's synergy with anti-PD-1 therapy [1].
The diagrams below illustrate the core mechanisms and experimental workflows.
Diagram 1: this compound's dual inhibition of PI3K/mTOR directly counters tumor growth and disrupts the immunosuppressive TME, thereby enhancing the efficacy of immunotherapy.
Diagram 2: A high-throughput drug screening workflow can identify synergistic partners for this compound, followed by rigorous in vivo validation [3].
| Cancer Type | Combination Therapy | This compound Dosing Schedule | Trial Phase / Context |
|---|---|---|---|
| Diffuse Midline Glioma (DMG) [1] [2] | ONC201 | Specific dose not stated; administered as an oral pill. [2] | Phase II/III (NCT05009992) [1] [2] |
| Triple-Negative Breast Cancer (TNBC) [3] [4] | Pembrolizumab + Chemotherapy | 15 mg or 30 mg, once daily in 21-day cycles. [3] | Phase Ib (ACTRN12624001340527) [3] |
| Primary CNS Lymphoma (PCNSL) [5] | Monotherapy | Initial: 60 mg daily. Optimized: 15 mg twice daily or 30 mg once daily. [5] | Phase II (NCT04906096); dose reduced for tolerability [5] |
| Glioblastoma [6] | Monotherapy (vs. Standard of Care) | 60 mg, taken once daily. [6] | Phase II/III (GBM AGILE, NCT03970447) [6] |
Understanding the scientific rationale behind these combinations is crucial for troubleshooting experimental outcomes.
ONC201 + this compound for DMG/DIPG: The combination rationale is based on overcoming metabolic adaptation. ONC201 disrupts mitochondrial function and triggers an integrated stress response. Research indicates that in response to this stress, cancer cells can activate the PI3K/Akt signaling pathway as a survival mechanism. The addition of this compound, a brain-penetrant PI3K/Akt inhibitor, blocks this escape route, creating a synergistic anti-tumor effect. [1] The clinical trial involves taking both drugs orally, with this compound administered continuously during the combination phase. [2]
This compound + Immunotherapy/Chemotherapy for TNBC: The combination with pembrolizumab (an anti-PD-1 immunotherapy) and chemotherapy is designed to target multiple resistance pathways simultaneously. This compound inhibits the PI3K/mTOR pathway, which is frequently dysregulated in TNBC and drives proliferation and immune evasion. Pred clinical data suggests this compound can reverse immunosuppression in the tumor microenvironment and disrupt the formation of circulating tumor cell (CTC) clusters, which are key to metastatic spread. This enhances the efficacy of the checkpoint inhibitor. [4] The dosing in the phase Ib trial tests two dose levels (15 mg and 30 mg daily) to find the optimal balance between efficacy and safety. [3]
Dose optimization is a critical part of clinical development, as seen with this compound.
Managing Toxicity: In the Phase II trial for Primary CNS Lymphoma, the initial 60 mg daily dose led to treatment-related adverse events requiring dose reductions and early study termination for some patients. The protocol was successfully optimized by reducing the dose to 15 mg twice daily or 30 mg once daily to improve tolerability and the durability of clinical benefit. [5] This highlights the importance of monitoring for toxicities like hyperglycemia, oral mucositis, and skin rash, which are commonly associated with this compound. [6] [7]
Biomarker-Driven Efficacy: The efficacy of this compound can be influenced by the tumor's genetic makeup. For instance, in glioblastoma, a clinically meaningful overall survival benefit was observed specifically in patients with newly diagnosed unmethylated MGMT promoter status. [6] Furthermore, preclinical models of DIPG suggest that tumors with PIK3CA mutations may be more sensitive to ONC201, making the addition of this compound more rational. [1] Incorporating genetic biomarker analysis into your experimental design can help explain variable responses.
The following diagram illustrates the core mechanism of action of this compound and its role in the ONC201 combination therapy for DMG, which is central to understanding its therapeutic effect.
The following tables summarize the key quantitative data on treatment response and the associated biomarkers across different cancer types.
Table 1: Treatment Response Data for this compound
| Cancer Type | Study Phase / Type | Key Efficacy Findings | Biomarkers / Patient Population | Reference |
|---|---|---|---|---|
| Newly Diagnosed Glioblastoma | Phase 2/3 (GBM AGILE) | Median OS: 15.54 months (vs. 11.89 months with SOC) [1] | Unmethylated MGMT promoter status [1] | |
| Recurrent Glioblastoma | Phase 2/3 (GBM AGILE) | Median OS: 8.05 months (vs. 9.69 months with SOC); no efficacy benefit shown [1] | Not specified | |
| Metastatic TNBC | Phase 1b (First Patient) | >50% reduction in total CTC count and CTC clusters after one 21-day cycle [2] [3] | Reduction in CTCs and CTC clusters with mesenchymal phenotype [2] | |
| Metastatic TNBC | Single-Patient Expanded Access | 86% reduction in overall tumor burden after 3 weeks of therapy [4] [5] | Patient with metastatic TNBC (bone, lungs); similar to Phase 1b trial cohort [4] [5] |
Table 2: Key Biomarkers for this compound Response
| Biomarker | Biological Role | Association with this compound Response | Cancer Type(s) | Reference |
|---|---|---|---|---|
| Unmethylated MGMT | DNA repair protein; promoter methylation predicts response to temozolomide. | Predictive of OS benefit in newly diagnosed patients. | Glioblastoma [1] | |
| PI3K/mTOR Pathway Activation | Frequently upregulated pathway linked to proliferation, migration, and therapy resistance. | Primary drug target; this compound is a brain-penetrant dual PI3K/mTOR inhibitor. | Glioblastoma, TNBC, other solid tumors [2] [6] [1] | |
| CTC Clusters & Mesenchymal Phenotype | Circulating Tumor Cell (CTC) clusters are highly efficient metastatic precursors; mesenchymal phenotype associated with aggressiveness. | Rapid reduction in cluster count and mesenchymal shift in remaining CTCs. | Metastatic TNBC [2] [3] | |
| PTEN Loss / PI3K Mutations | Common genetic alterations that lead to constitutive activation of the PI3K pathway. | Rationale for this compound therapy; preclinical efficacy in models with pathway activation. | Glioblastoma, other gliomas [6] |
For researchers aiming to validate or explore these biomarkers, here are detailed methodologies based on the cited studies.
This protocol is based on the Phase 1b trial evaluating this compound in combination with pembrolizumab and chemotherapy [2] [3].
This is a standard biomarker test for glioblastoma patients, crucial for stratifying patients in trials like GBM AGILE [1].
The diagram below illustrates the core mechanism of action of this compound and its interaction with key biomarkers.
Here are solutions to potential issues researchers may face when working with these biomarkers.
Challenge 1: Inconsistent CTC Yields or Viability
Challenge 2: Discrepancy Between MGMT Status from Archival vs. Relapsed Tumor
Challenge 3: Interpreting "Mesenchymal Shift" in CTCs
This compound is an investigational, brain-penetrant inhibitor that targets key components of the PI3K/AKT/mTOR signaling pathway [1]. This pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer [1].
Recent ex vivo and clinical case studies have quantified the effect of this compound on CTCs. The table below summarizes key findings.
| Study Type | Cancer Type | Intervention | Key Results on CTCs |
|---|
| Ex Vivo Study [3] | Stage IV HER2-positive Metastatic Breast Cancer | this compound monotherapy | - Statistically significant reduction in single CTCs.
The following workflow is based on the collaborative research program led by Professor Sudha Rao at QIMR Berghofer, which investigated this compound in HER2-positive metastatic breast cancer [3].
Key Methodological Details:
Q1: What is the biological significance of disrupting CTC clusters? CTC clusters are significantly more potent in initiating metastases than single CTCs. Disrupting them can reduce the metastatic potential of cancer cells. The ex vivo data suggests this compound directly targets this mechanism of aggression [3].
Q2: Are the effects on CTCs limited to a specific breast cancer subtype? While the most detailed ex vivo data is in HER2-positive breast cancer [3], the effect is not necessarily subtype-limited. Positive results have also been observed in ongoing clinical investigations in Triple-Negative Breast Cancer (TNBC), indicating this compound's potential utility across multiple breast cancer subtypes with activated PI3K pathways [3] [4].
Q3: How can I model combination therapies with this compound in preclinical studies? A relevant approach comes from glioblastoma research. The diagram below illustrates a synergistic combination strategy targeting two key signaling pathways simultaneously, which you can adapt for breast cancer models [6].
Key Experimental Findings for This Combination [6]:
Synergy: The combination showed synergistic effects in inhibiting GBM cell proliferation and clonogenic survival.
Mechanism: It simultaneously blocked both the EGFR/MEK/ERK and PI3K/AKT/mTOR signaling pathways, leading to significant antitumor activity in vitro and in vivo.
Model Validation: The combination significantly inhibited the growth of tumor xenografts and prolonged the survival of tumor-bearing mice.
Q4: Our lab is new to CTC cluster analysis. What are common pitfalls?
Paxalisib's epigenetic effect on EZH2 is not through direct inhibition but by blocking the signaling pathways that control its activity.
The following diagram illustrates the proposed signaling pathway and the role of this compound.
Recent studies provide quantitative data supporting this mechanism.
The table below summarizes key experimental findings.
| Experiment Type | Model/Context | Key Findings Related to EZH2 & Phenotype |
|---|
| In Vitro & In Vivo Preclinical [1] | Triple-Negative Breast Cancer (TNBC) | - Inhibited cancer cell proliferation & migration.
Here are answers to anticipated technical questions.
Q1: Does this compound directly inhibit EZH2's methyltransferase activity? A: No. Current evidence suggests an indirect, upstream mechanism. This compound targets the PI3K and mTOR kinases, which are upstream regulators of EZH2 function. Inhibition of this pathway depletes the action of EZH2, affecting its downstream transcriptional programs [1] [2].
Q2: What is the significance of this compound's effect on both catalytic and non-catalytic EZH2 functions? A: EZH2 can promote tumor progression through both its classic gene-repressive function (H3K27me3) and its non-catalytic, gene-activating role (e.g., via NF-κB) [1] [4]. By disrupting both axes, this compound may achieve a more comprehensive suppression of the pro-tumorigenic gene networks controlled by EZH2, which is crucial for overcoming metastasis and therapy resistance [1].
Q3: What are the recommended assays to validate this compound's effect on EZH2 in my experiments? A: A combination of techniques is recommended:
Paxalisib's primary differentiator lies in its ability to effectively cross the blood-brain barrier (BBB), a major challenge in neuro-oncology [1] [2]. While other PI3K inhibitors are validated in cancers like lymphoma and breast cancer, they are often ineffective for central nervous system (CNS) malignancies due to poor brain penetration [1]. This compound was specifically invented and developed to overcome this limitation.
The table below consolidates key preclinical and clinical data that substantiates its brain-penetrant properties and therapeutic application.
| Inhibitor Name | Primary Target | Key Evidence of Brain Penetration | Relevant Clinical Context (in CNS) |
|---|
| This compound | PI3K/mTOR (dual inhibitor) | - Mouse Kp,uu: 0.31 (indicating efficient brain penetration) [3].
Here are the methodologies behind key experiments that characterize the brain penetration of these inhibitors.
The following diagram illustrates the signaling pathway targeted by this compound and where other inhibitors, like MEK inhibitors in combination, act.
The distinct brain-penetrant profile of this compound has direct implications for research and clinical development:
To build a more comprehensive guide, you could:
| Cancer Type / Model | Combination Therapy | Key Efficacy Findings & Comparison to Monotherapy | Trial Phase / Context |
|---|---|---|---|
| Newly Diagnosed Glioblastoma (unmethylated MGMT) [1] | Monotherapy | Median OS: 15.54 months (vs. 11.89 months for standard of care); 3.8-month OS improvement. | Phase 2/3 (GBM AGILE) |
| Recurrent Glioblastoma [1] | Monotherapy | Median OS: 8.05 months (vs. 9.69 months for standard of care); no efficacy benefit shown. | Phase 2/3 (GBM AGILE) |
| Diffuse Intrinsic Pontine Glioma (DIPG) [2] | ONC201 | Overcomes metabolic resistance to ONC201 monotherapy; powerful preclinical rationale for combination [2]. | Preclinical / Phase II (NCT05009992) |
| Metastatic Triple-Negative Breast Cancer (TNBC) [3] | Pembrolizumab + Chemotherapy | >50% reduction in circulating tumor cells (CTCs) and disruption of CTC clusters after one treatment cycle [3]. | Phase 1b (Interim) |
| HER2-Positive Breast Cancer [4] | Monotherapy (ex vivo) | Complete (100%) disruption of circulating tumor cell (CTC) clusters in patient blood samples [4]. | Ex vivo study |
| Brain Metastases (PIK3CA-mutated) [5] | Radiotherapy | 100% Overall Response Rate (ORR) (all evaluable patients showed complete or partial response); typical radiotherapy ORR is 20-45% [5]. | Phase 1 (Interim) |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) [6] | Abemaciclib | Preclinical synergy: slowed tumor growth and significantly extended survival in mouse models; monotherapy led to recurrence [6]. | Preclinical |
For your experimental design work, here are the methodologies from key studies:
ONC201 & this compound in DIPG (Preclinical) [2]:
This compound in Breast Cancer (Clinical/Ex Vivo) [4] [3]:
This compound & Radiotherapy in Brain Metastases (Phase I) [5]:
The following diagram illustrates the key resistance mechanism and combination rationale identified in DIPG, which underpins the strategy of combining this compound with other agents.
The combination of this compound with other agents is grounded in strong mechanistic rationale [2] [7] [8]:
| Evidence Context | Key Findings on CTC/Cluster Reduction | Supporting Data & Mechanism |
|---|---|---|
| Clinical: mTNBC (Phase 1b) | >50% reduction in total CTC count and CTC clusters after first 21-day treatment cycle [1] [2]. | Rapid reduction (within 21 days); reduction in mesenchymal phenotype in remaining CTCs, associated with lower metastatic potential [1] [2]. |
| Preclinical: ATRT (In Vivo) | Demonstrated synergy in dual-pathway inhibition to slow tumor growth and increase apoptosis, a process linked to reducing metastatic dissemination [3]. | Combined with MEK inhibitor Mirdametinib; Bliss synergy score: 16.77; significantly extended median survival in mouse models [3]. |
For researchers looking to understand the depth of validation, here are the methodologies from the key studies.
Clinical Study in mTNBC (Phase 1b) [1] [2]:
Preclinical Study in ATRT [3]:
This compound is a brain-penetrant, dual inhibitor of the PI3K and mTOR pathways [1]. Its effect on CTCs is believed to stem from its ability to:
The diagram below illustrates this multi-faceted mechanism.
Paxalisib's efficacy is particularly pronounced in a specific patient subgroup. The key overall survival (OS) data from the phase 2/3 GBM AGILE trial are summarized below.
| Patient Population | Treatment Arm | Median Overall Survival (Months) | Data Analysis Type |
|---|---|---|---|
| Newly Diagnosed Unmethylated GBM [1] [2] [3] | This compound (n=54) | 15.54 | Prespecified Secondary Analysis |
| Concurrent Standard of Care (n=46) | 11.89 | ||
| Newly Diagnosed Unmethylated GBM [1] [3] | This compound (n=54) | 14.77 | Primary Analysis |
| Cumulative Standard of Care (n=75) | 13.84 | ||
| Recurrent GBM (Unmethylated or Methylated) [1] [2] | This compound (n=100) | 8.05 | Primary Analysis |
| Concurrent Standard of Care (n=113) | 9.69 |
The data for this compound primarily comes from the GBM AGILE (NCT03970447) trial, a groundbreaking international, multi-arm, adaptive platform study [2].
This compound's design directly addresses historical challenges in treating brain cancer.
The diagram below illustrates this targeted pathway and the drug's mechanism.
This compound represents a promising, targeted therapeutic approach for newly diagnosed glioblastoma patients with unmethylated MGMT promoter status, a population with a high unmet need. The compelling overall survival data from the GBM AGILE trial, showing a consistent and meaningful survival benefit, has set the stage for a confirmatory pivotal Phase 3 study and potential standard approval.
The table below summarizes the key efficacy data points available from recent case reports and interim analyses. Please note that this data is preliminary.
| Trial / Case Report Phase | Reported Efficacy Data | Context and Details |
|---|---|---|
| Single-Patient Expanded Access [1] [2] | 86% reduction in tumor burden | Observed on imaging after 3 weeks of combination therapy (paxalisib + pembrolizumab + chemotherapy) in a patient with mTNBC. |
| Phase 1b Trial (First Patient) [3] | >50% reduction in Circulating Tumor Cells (CTCs) | Observed after the first 21-day cycle of combination therapy (this compound + pembrolizumab + chemotherapy). A reduction in CTC clusters was also noted. |
Here are the methodologies for the key clinical trials generating the data mentioned above.
The following diagram illustrates the targeted signaling pathway and the proposed mechanism of this compound in combination with immunotherapy, based on preclinical research [3] [5] [4].
The early data for this compound in mTNBC is promising, particularly its rapid effect on reducing tumor burden and circulating tumor cells. However, a comprehensive comparison with other alternatives is not yet possible. The ongoing Phase 1b trial is critical, as its results—especially the PFS data—will be essential for objectively evaluating this compound's potential against other treatment strategies [1] [3].
| Model/Study Type | Combination Treatment | Key Efficacy Findings | Proposed Synergistic Mechanisms | Source / Reference |
|---|
| Preclinical (4T1 TNBC mouse model) [1] [2] | Paxalisib + Pembrolizumab | • Reduced primary tumor burden • Decreased lung metastases • Prolonged survival | • Reprogrammed Tumor Microenvironment (TME): Increased CD4+ and CD8+ T cell infiltration/activation [2]. • Dual PI3K/mTOR inhibition disrupted EZH2 functions, reducing metastasis and improving immune recognition [3] [2]. | Molecular Cancer Therapeutics; SABCS 2024 Presentation | | Phase 1b Clinical Trial (First Patient) [3] | this compound + Pembrolizumab + Chemotherapy | >50% reduction in total Circulating Tumor Cells (CTCs) and CTC clusters after first treatment cycle (21 days) | • Suppression of highly metastatic mesenchymal phenotype in remaining CTCs [3]. • Potential reversal of immune evasion capabilities of tumor cells [3]. | Kazia Therapeutics, July 2025 | | Expanded-Access Clinical Case [4] | this compound + Pembrolizumab + Chemotherapy | 86% reduction in tumor burden (lung and bone metastases) after 3 weeks | • Aligned with rationale that combination rapidly disrupts tumor dissemination and reverses immunotherapy resistance [4]. | Oncology Live, October 2025 |
For the key experiments cited, here are the detailed methodologies and further insights into the proposed mechanisms of action.
The following diagram synthesizes the proposed mechanism by which this compound and pembrolizumab work synergistically to combat TNBC, based on the cited research.
Diagram: Proposed Synergistic Mechanism of this compound and Pembrolizumab in TNBC. The diagram illustrates how this compound targets the PI3K/mTOR pathway and EZH2 function to reduce metastasis and remodel the tumor microenvironment, while pembrolizumab blocks the PD-1 pathway to reactivate T-cells. Their combined action promotes an effective anti-tumor immune response.
The ongoing Phase 1b clinical trial (ACTRN12624001340527) will continue to evaluate the safety, tolerability, and pharmacodynamic markers of the this compound-pembrolizumab-chemotherapy combination in a broader patient population [4]. Longer-term endpoints, such as radiographic response and progression-free survival, are awaited to fully validate the durability of these early, promising signals [3].
The table below summarizes the core pharmacokinetic parameters of paxalisib observed in mouse models across different studies.
| Parameter | Findings in Mouse Models | Notes / Source |
|---|---|---|
| Oral Bioavailability | 6% (monkey) to 76% (rat); considered moderate in mice [1]. | Data from a multi-species study that included mice [1]. |
| Plasma Clearance | Low [1] [2]. | Contrasts with moderate (rat) and high clearance (dog, monkey) [1]. |
| Brain Penetration (Kp,uu) | 0.31 [1] [2] | Kp,uu represents the unbound drug concentration ratio between brain and plasma, indicating significant blood-brain barrier penetration. |
| Plasma Protein Binding | Low (Fraction unbound: 0.25 - 0.43 across species) [1]. | High protein binding can limit drug availability. |
| Calibration Range (HPLC-UV) | 111 - 4,989 ng/mL [3]. | Used for quantifying plasma concentrations. |
| Calibration Range (LC-MS/MS) | 1.24 - 3,762 ng/mL [4]. | Used for quantifying blood concentrations from Dried Blood Spots (DBS). |
Here are the methodologies used in key studies to generate the pharmacokinetic data for this compound.
This protocol is designed for the precise quantification of this compound in mouse plasma [3].
This method offers an alternative approach using dried blood spots and more modern mass spectrometry detection [4].
The following diagrams illustrate the general workflow for conducting these pharmacokinetic studies and the drug's mechanism of action.
Diagram 1: Experimental workflow for this compound pharmacokinetic studies in mice, showing two primary analytical paths.
Diagram 2: The PI3K/mTOR signaling pathway and this compound's dual inhibitory mechanism. By targeting PI3K and mTOR, this compound disrupts signals for tumor cell growth and survival [5].
The table below summarizes the key quantitative data on this compound's absorption and distribution from preclinical studies.
| Parameter | Species | Findings / Value | Significance / Implication |
|---|---|---|---|
| Brain Penetration (Kp,uu) [1] | Mouse | 0.31 | Indicates moderate, active uptake into the brain. A value above 0.1 confirms effective blood-brain barrier penetration. |
| Plasma Protein Binding (Fu) [1] | Multiple | 0.25 - 0.43 (across species) | Low to moderate binding, meaning a higher proportion of the drug is free and biologically active. |
| Predicted Human Efficacy [1] | Human | 56 mg (predicted efficacious dose) | PBPK modeling suggests this dose may be effective in humans; currently in Phase III trials. |
| Tumor Growth Inhibition [2] | Mouse (AT/RT xenograft) | Median survival extended from 40 to 54 days | Demonstrates direct anti-tumor efficacy in vivo following systemic administration. |
| Circulating Tumor Cell Reduction [3] [4] | Human (TNBC patient) | >50% reduction after 21-day cycle | Clinical evidence of systemic anti-tumor effect, correlating with drug exposure in blood. |
For researchers aiming to replicate or understand these studies, here are the methodologies behind the key data.
Protocol: Measuring Brain Penetration (Kp,uu) [1]
Protocol: Assessing In Vivo Anti-Tumor Efficacy [2]
The following diagram illustrates the pathway this compound inhibits and its key distribution characteristic that enables tumor concentration.
The data confirms this compound as a brain-penetrant drug with demonstrated biological activity in both central nervous system and peripheral tumors.
Expert Commentary: The combination of low plasma protein binding and a Kp,uu > 0.1 is a key pharmacokinetic achievement. It suggests that this compound is not only able to enter the brain but is also retained there, which is crucial for targeting primary brain tumors and brain metastases [1]. The clinical observation of reduced circulating tumor cells in peripheral cancer further confirms that effective blood concentrations translate to an anti-tumor effect at metastatic sites [3] [4].
Practical Application Notes: The predicted human efficacious dose of 56 mg provides a critical benchmark for clinical trial design [1]. Future research should focus on:
Paxalisib (GDC-0084) is a central nervous system (CNS)-penetrant small molecule inhibitor developed for treating glioblastoma multiforme (GBM). Its design is based on a pyrimidine scaffold, which is integral to achieving effective exposure in the brain [1].
This drug is characterized as a dual PI3K/mTOR inhibitor. This means a single molecule is designed to simultaneously inhibit multiple key nodes in the PI3K/AKT/mTOR signaling cascade [1] [2].
| Feature | Description |
|---|---|
| Lead Compound | GDC-0084 [1] |
| Chemical Scaffold | Pyrimidine-based core structure [1] |
| Primary Indication | Glioblastoma Multiforme (GBM) [1] |
| Key Design Goal | Blood-brain barrier (BBB) penetration and dual PI3K/mTOR pathway inhibition [1] |
| Inhibition Type | Dual PI3K and mTOR inhibitor [1] [2] |
The therapeutic rationale for using a dual inhibitor like this compound, instead of agents that target only PI3K or mTOR alone, is to achieve more comprehensive pathway suppression and prevent compensatory feedback mechanisms that can lead to drug resistance [3] [2].
The following diagram illustrates the PI3K/AKT/mTOR pathway and the strategic points targeted by different inhibitor types.
The methodologies below are commonly used in studies cited within the search results to evaluate the effects of PI3K/mTOR pathway inhibition, providing context for how potency data is typically generated.
This compound is an oral, brain-penetrant small molecule inhibitor that targets the PI3K/AKT/mTOR signaling pathway. The table below outlines its core characteristics and known mechanisms of action [1] [2] [3].
| Feature | Description |
|---|---|
| Primary Target | Class I PI3K (Pan-isoform inhibitor) [3]. |
| Secondary Target | mTOR (making it a dual PI3K/mTOR inhibitor) [2]. |
| Key Distinctive Feature | Designed for enhanced penetration of the blood-brain barrier (BBB) [2]. |
| Upstream Inhibition | Acts upstream of both mTOR complex 1 (mTORC1) and mTORC2, fully inhibiting their activation [2]. |
The following tables consolidate the available data on this compound's performance across different tumor types and study models.
Table 1: Clinical Trial Data (Glioblastoma) Source: GBM AGILE, a global phase 2/3 adaptive platform trial (NCT03970447) [1].
| Patient Population | Comparator | Median Overall Survival (Months) | Key Finding |
|---|---|---|---|
| Newly Diagnosed Unmethylated MGMT GBM | Standard of Care | 15.54 vs. 11.89 | 3.8-month OS improvement; FDA indicated this could support standard approval [1]. |
Table 2: Preclinical and Early Clinical Data (Other Cancers) Data from early-stage studies and research presentations [2].
| Cancer Type / Model | Study Type | Key Finding / Combination Partner |
|---|---|---|
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) | Preclinical (Orthotopic Xenograft) | Single-agent this compound slowed tumor growth and significantly extended survival (e.g., from 40 to 54 days in one model) [2]. |
| AT/RT | Preclinical (In Vitro & In Vivo) | Synergistic effect when combined with the HDAC inhibitor RG2833, leading to decreased cell growth and increased apoptosis [2]. |
| Breast Cancer (Brain Metastases) | Preclinical Data Presented | Showed potential for evaluation in breast cancer, with noted synergistic activity in combination with immunotherapy [1]. |
While the specific data for this compound is limited, the broader context of how PI3K pathway mutations influence inhibitor response is critical for your analysis. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated pathways in cancer [4]. The diagram below illustrates the core pathway and key biomarkers.
The most critical biomarkers for predicting response to PI3Kα inhibitors like alpelisib are activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit) and the loss of the PTEN tumor suppressor [5] [3] [6]. In contrast, this compound is a pan-PI3K inhibitor, meaning it is not selective for the p110α isoform mutated in these cancers. Its activity is linked to broad suppression of the pathway, and its primary clinical differentiator is its ability to cross the blood-brain barrier [2].
For researchers and drug development professionals, the data suggests:
Although direct data on Paxalisib is unavailable, research on other PI3K inhibitors, particularly those targeting the δ and γ isoforms, clarifies the potential mechanism. PI3K signaling plays a key role in maintaining an immunosuppressive tumor microenvironment (TME). Inhibiting this pathway can help the body's own immune system, particularly CD8+ T cells, to better fight the tumor [1] [2].
The table below summarizes how PI3K inhibition counteracts tumor-induced immune suppression:
| Immunosuppressive Mechanism | Effect of PI3K Inhibition | Outcome for CD8+ T Cells |
|---|---|---|
| Enhancement of Treg and MDSC activity [1] | Reduces the abundance and suppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) [1] [2]. | Relieves suppression, allowing for more robust CD8+ T cell activation and antitumor response [1]. |
| Metabolic competition (e.g., high glucose consumption by tumor cells) [3] | Alters the metabolic landscape of the TME [1]. | May improve nutrient availability for infiltrating CD8+ T cells, supporting their function and persistence [3]. |
| Promotion of T cell exhaustion & senescence [2] | Inhibition, particularly of the δ and γ isoforms, can promote a less differentiated T cell phenotype and prevent terminal exhaustion [2]. | May increase the population of stem-cell-like or memory T cells, leading to more sustained CD8+ T cell responses [2]. |
This mechanism is visually summarized in the following pathway diagram:
The table below summarizes key findings from Paxalisib's preclinical studies and the corresponding clinical observations that have emerged, particularly in triple-negative breast cancer (TNBC).
| Aspect | Preclinical Findings | Clinical Observations & Correlation |
|---|---|---|
| Primary Mechanism | Dual PI3K/mTOR inhibitor; designed for brain penetration (mouse Kp,uu 0.31) [1] [2]. | Consistent with PI3K/mTOR targeting; clinical utility being explored in brain cancers and solid tumors [3] [4]. |
| Single Agent Efficacy | Inhibited cancer cell proliferation/migration in vitro; slowed tumor growth & extended survival in orthotopic xenograft models of Atypical Teratoid/Rhabdoid Tumors (AT/RT) [3] [5]. | Clinical efficacy has been primarily evaluated in combination regimens, particularly for TNBC [6] [7]. |
| Synergy with Immunotherapy | Remodeled tumor microenvironment (increased CD4+/CD8+ T cell infiltration); demonstrated synergistic antitumor activity with anti-PD-1 (pembrolizumab) in TNBC models, causing tumor regression [3]. | High correlation: A Phase 1b combo (this compound + pembrolizumab + chemo) led to >50% reduction in circulating tumor cells (CTCs) and clusters in a metastatic TNBC patient after one cycle [6] [4]. |
| Impact on Metastasis | Preclinical data suggested suppression of metastatic dissemination [3]. | High correlation: The clinical reduction in CTCs and clusters, which are key mediators of metastasis, aligns with the preclinical rationale [6] [4]. A separate expanded-access case showed an 86% reduction in tumor burden (lung/bone mets) after 3 weeks of a similar combo regimen [7] [8]. |
| Pharmacokinetics (PK) | Preclinical PK/PD and PBPK modeling predicted an efficacious human dose of 56 mg [1] [2]. | Ongoing Phase 1b trials are clinically testing doses of 15 mg and 30 mg daily in combination with other agents [8]. |
To contextualize the data in the table, here are the methodologies for key experiments cited.
In Vitro Cell Viability and Synergy Assays (Preclinical)
In Vivo Efficacy Studies (Preclinical)
Pharmacokinetic and Brain Penetration Studies (Preclinical-to-Clinical Translation)
Phase 1b Clinical Trial & Circulating Tumor Cell Analysis (Clinical)
The following diagram illustrates the core mechanism of this compound and its proposed impact on the tumor microenvironment, which underpins the preclinical and clinical findings.
The diagram above shows how this compound's dual inhibition of the PI3K/mTOR pathway is central to its activity. By targeting this pathway, it directly impacts tumor cell processes and, importantly, remodels the tumor immune microenvironment. This creates a rationale for its synergy with checkpoint inhibitors like pembrolizumab, as the drug may help make the tumor more visible and vulnerable to the immune system [3].
The available data shows a strong and encouraging correlation between this compound's preclinical profile and its early clinical performance, especially in TNBC: